RA190
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl4N2O2.ClH/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19;/h1-13,26H,14-16,33H2;1H/b20-10-,21-11-;/t26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWXLEVUBFNYIK-VCCJZKHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1N(C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C\C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](N)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of RA190
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RA190 is a novel, covalent inhibitor of the 19S proteasome regulatory particle, demonstrating significant preclinical anti-cancer activity. It selectively targets the ubiquitin receptor RPN13 (also known as ADRM1) at cysteine 88, leading to an accumulation of polyubiquitinated proteins and the induction of terminal endoplasmic reticulum (ER) stress. This culminates in apoptosis, even in cancer cells resistant to conventional 20S proteasome inhibitors like bortezomib. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including quantitative data on its efficacy, detailed experimental protocols, and a visual representation of its core signaling pathways.
Core Mechanism of Action: Covalent Inhibition of RPN13
This compound is a bis-benzylidine piperidone that acts as a Michael acceptor, forming a covalent bond with the thiol group of cysteine 88 (Cys88) located within the Pru (pleckstrin-like receptor for ubiquitin) domain of the RPN13 subunit of the 19S proteasome. This irreversible binding inhibits the function of RPN13, a critical ubiquitin receptor responsible for recognizing and shuttling polyubiquitinated proteins to the 20S catalytic core of the proteasome for degradation.
The inhibition of RPN13 by this compound leads to a rapid and substantial accumulation of high-molecular-weight polyubiquitinated proteins within the cell. This proteotoxic stress disrupts cellular homeostasis and triggers downstream signaling cascades, primarily the Unfolded Protein Response (UPR), leading to apoptosis.
Quantitative Efficacy of this compound
The anti-cancer activity of this compound has been demonstrated across a range of preclinical models. The following tables summarize key quantitative data on its in vitro cytotoxicity and in vivo efficacy.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| T22 | Ovarian Cancer (murine) | 16325 | [1] |
| BR5-FvB1 | Ovarian Cancer (murine) | 250 | [1] |
| BR5-Luc | Ovarian Cancer (murine) | 38 | [1] |
| C2KmFvB1 | Ovarian Cancer (murine) | 436 | [1] |
| A2780 | Ovarian Cancer (human) | 139 | [1] |
| TOV21G | Ovarian Cancer (human) | 148 | [1] |
| ID8-vegf | Ovarian Cancer (murine) | 211 | [1] |
| SKOV3 | Ovarian Cancer (human) | 73 | [1] |
| SKOV3-TR | Ovarian Cancer (human) | 109 | [1] |
| OVCAR3 | Ovarian Cancer (human) | 120 | [1] |
| UWB1.289+BRCA1 | Ovarian Cancer (human) | 44.8 | [1] |
| UWB1.289 (BRCA1 null) | Ovarian Cancer (human) | 43.9 | [1] |
| PEA1 | Ovarian Cancer (human) | 386 | [1] |
| PEA2 | Ovarian Cancer (human) | 396 | [1] |
| PEO1 | Ovarian Cancer (human) | 232 | [1] |
| PEO4 | Ovarian Cancer (human) | 168 | [1] |
| PEO14 | Ovarian Cancer (human) | 375 | [1] |
| ES2 | Ovarian Cancer (human) | 115 | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Intrahepatic Cholangiocarcinoma (ICC) Subcutaneous Xenograft | 20 mg/kg, twice a week for 4 weeks | Significant reduction in tumor size and weight | [2] |
| Intrahepatic Cholangiocarcinoma (ICC) Patient-Derived Xenograft (PDX) | 25 mg/kg, twice a week | Powerful suppressive effect on tumor growth | [2] |
Signaling Pathways Activated by this compound
The accumulation of polyubiquitinated proteins induced by this compound triggers a state of endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR). The UPR is a complex signaling network that initially aims to restore cellular homeostasis but can trigger apoptosis if the stress is prolonged or severe. Proteasome inhibitors, in general, are known to activate all three major branches of the UPR.
As depicted in Figure 1, the inhibition of the 19S proteasome by this compound leads to the accumulation of polyubiquitinated proteins, which in turn induces ER stress. This activates the three main UPR sensors: PERK, IRE1, and ATF6.
-
PERK Pathway: Activated PERK phosphorylates eIF2α, leading to a general attenuation of protein translation but a preferential translation of activating transcription factor 4 (ATF4).
-
IRE1 Pathway: Activated IRE1 mediates the splicing of X-box binding protein 1 (XBP1) mRNA, producing the active transcription factor XBP1s.
-
ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain.
These three pathways converge on the induction of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). CHOP, in turn, promotes the activation of the caspase cascade, ultimately leading to programmed cell death, or apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (typically ranging from 1 nM to 100 µM). A vehicle control (e.g., DMSO) is also included. The cells are then incubated for an additional 48 to 72 hours.
-
MTT Reagent Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Polyubiquitinated Proteins
This protocol outlines the procedure for detecting the accumulation of polyubiquitinated proteins in cells treated with this compound.
-
Cell Lysis: Cells are treated with this compound at various concentrations and for different durations. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA (bicinchoninic acid) protein assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-16% gradient gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for ubiquitin (e.g., anti-ubiquitin, clone P4D1) diluted in the blocking buffer. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody directed against the primary antibody species.
-
Detection: After further washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometry Analysis: The intensity of the bands corresponding to polyubiquitinated proteins is quantified using image analysis software and normalized to the loading control.
Conclusion
This compound represents a promising therapeutic agent with a distinct mechanism of action that differentiates it from clinically approved 20S proteasome inhibitors. By covalently targeting the RPN13 subunit of the 19S regulatory particle, this compound induces a rapid and overwhelming accumulation of polyubiquitinated proteins, leading to ER stress-mediated apoptosis. The preclinical data strongly support its continued development, particularly for cancers that have developed resistance to other forms of proteasome inhibition. Further research will be crucial to fully elucidate the downstream signaling events and to identify predictive biomarkers for patient stratification in future clinical trials.
References
The Polypharmacology of RA190: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RA190, a bis-benzylidine piperidone, has emerged as a compound of interest in cancer research due to its potent cytotoxic effects against various cancer cell lines, including those resistant to standard therapies. Initially characterized as a specific inhibitor of the proteasomal ubiquitin receptor RPN13/ADRM1, recent evidence suggests a more complex polypharmacological profile. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its diverse cellular targets, and the preclinical evidence supporting its potential as an anti-cancer agent. It aims to equip researchers and drug development professionals with a comprehensive resource to inform further investigation and potential therapeutic development of this compound and related compounds.
Introduction
The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis and a well-validated target in cancer therapy. While inhibitors of the 20S proteasome, such as bortezomib, have seen clinical success, they are associated with significant side effects and the development of resistance.[1] This has spurred the development of novel agents targeting different components of the UPS, such as the 19S regulatory particle. This compound was initially identified as a promising agent in this class, with a purported novel mechanism of action.
Mechanism of Action and Primary Target
This compound was first described as a covalent inhibitor of the RPN13 (also known as ADRM1) subunit of the 19S regulatory particle of the proteasome.[1] The proposed mechanism involves a Michael addition reaction between the electrophilic α,β-unsaturated ketone of this compound and the thiol group of cysteine 88 (Cys88) within the Pru domain of RPN13.[2][3] This covalent modification is believed to inhibit the function of RPN13, leading to the accumulation of polyubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, and subsequent apoptosis.[1][2]
The RPN13 Targeting Hypothesis
dot
Caption: Proposed mechanism of this compound targeting RPN13.
A Challenging Perspective: this compound as a Promiscuous Alkylator
Contradictory evidence has emerged that challenges the notion of RPN13 as the sole and physiologically relevant target of this compound. A 2020 study using chemical proteomics in multiple cancer cell lines found no evidence of this compound engaging with RPN13.[4][5] Instead, this research suggests that this compound is a promiscuous electrophile that covalently modifies dozens of other cellular proteins.[4] This study reported that the cytotoxicity of this compound was independent of RPN13 expression levels, further questioning its on-target activity.[4] This highlights the critical importance of comprehensive off-target analysis in drug development.
Polypharmacology of this compound
The emerging picture of this compound is that of a polypharmacological agent with multiple cellular effects. This multifaceted activity may contribute to its potent anti-cancer properties.
Inhibition of the NF-κB Pathway
This compound has been shown to inhibit the NF-κB signaling pathway. This is a crucial pathway for cancer cell survival, proliferation, and inflammation. The accumulation of polyubiquitinated proteins, including IκBα, an inhibitor of NF-κB, is a likely mechanism for this effect.
Modulation of STAT3 Signaling
This compound has been observed to reduce the levels of both total and phosphorylated Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a key transcription factor involved in tumor cell proliferation, survival, and immunosuppression. By downregulating STAT3, this compound may exert both direct anti-tumor effects and modulate the tumor microenvironment.
dot
References
- 1. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Controversial Role of RA190 in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RA190, a bis-benzylidine piperidone, has emerged as a compound of interest in cancer research due to its potent cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. Initially lauded as a specific inhibitor of the RPN13 (also known as ADRM1) subunit of the 19S regulatory particle of the proteasome, its mechanism of action is now a subject of significant scientific debate. This technical guide provides an in-depth analysis of this compound's interaction with the ubiquitin-proteasome system, presenting the foundational evidence for its proposed RPN13-mediated activity alongside compelling data that challenge this model, suggesting a more promiscuous, polypharmacological mechanism. We will delve into the quantitative data, experimental methodologies, and the conflicting signaling pathways to provide a comprehensive resource for researchers in the field.
Introduction to the Ubiquitin-Proteasome System (UPS)
The ubiquitin-proteasome system is a critical cellular machinery responsible for the targeted degradation of the majority of intracellular proteins.[1] This process is essential for maintaining protein homeostasis, regulating cell cycle progression, and eliminating misfolded or damaged proteins. The 26S proteasome, the central enzyme of the UPS, is a large protein complex composed of a 20S core particle, which houses the proteolytic activity, and one or two 19S regulatory particles that recognize, deubiquitinate, and unfold ubiquitinated substrates for degradation.[2] The 19S regulatory particle contains several ubiquitin receptors, including RPN10 and RPN13, which are responsible for capturing proteins tagged with polyubiquitin chains.[3]
The Initial Paradigm: this compound as a Specific RPN13 Inhibitor
Initial research identified this compound as a novel and selective inhibitor of the RPN13 ubiquitin receptor.[4][5] The proposed mechanism of action is the covalent binding of this compound to cysteine 88 (Cys88) within the Pru domain of RPN13.[3][4][6][7] This interaction was reported to inhibit the function of the proteasome, leading to a rapid and dramatic accumulation of polyubiquitinated proteins within the cell.[3][4][7][8]
Proposed Signaling Pathway of RPN13 Inhibition by this compound
The inhibition of RPN13 by this compound is thought to trigger a cascade of cellular events culminating in apoptosis. The accumulation of polyubiquitinated proteins leads to significant endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR).[3][9][10] This, in turn, is believed to induce apoptosis, even in cancer cells that have developed resistance to 20S proteasome inhibitors like bortezomib.[3][4]
Quantitative Data Supporting the RPN13-Targeting Hypothesis
Numerous studies have reported the cytotoxic effects of this compound across a range of cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MM.1S | Multiple Myeloma | 35 | [9] |
| NCI-H929 | Multiple Myeloma | 50 | [9] |
| ANBL6 | Multiple Myeloma | 75 | [9] |
| RPMI-8226 | Multiple Myeloma | 100 | [9] |
| HeLa | HPV+ Cervical Cancer | 150 | [9] |
| CaSki | HPV+ Cervical Cancer | 300 | [9] |
| SiHa | HPV+ Cervical Cancer | - | [9] |
| HiHa | HPV+ Cervical Cancer | 750 | [9] |
| HOK-16B | HPV16-transformed Keratinocyte | 600 | [9] |
| Various MM lines | Multiple Myeloma | < 100 | [11] |
| HPV-transformed cells | Cervical Cancer | < 300 | [11] |
In vivo studies in mouse xenograft models of multiple myeloma and ovarian cancer also demonstrated significant tumor growth reduction upon this compound administration, with doses ranging from 10 mg/kg/day to 40 mg/kg/72h, administered either intraperitoneally or orally.[3][4][9]
A Paradigm Shift: Evidence for a Promiscuous, RPN13-Independent Mechanism
More recent and rigorous investigations have cast significant doubt on the specificity of this compound for RPN13. A 2020 study published in Cell Chemical Biology presented compelling evidence that this compound is a promiscuous electrophile that interacts with numerous cellular proteins, and that RPN13 is not its physiologically relevant target for cytotoxicity.[12][13]
Key Findings Contradicting the RPN13-Targeting Model
-
Lack of Direct Engagement: Chemical proteomics experiments failed to show a physical engagement of this compound with RPN13 in cellulo, including at the Cys88 residue.[12][13]
-
No Effect on RPN13 Interactions: In vitro, this compound did not affect the known interactions of RPN13.[12]
-
Insensitivity to RPN13 Levels: Altering the expression levels of RPN13 in cancer cells did not impact their sensitivity to this compound.[12]
-
Promiscuous Alkylation: this compound was found to covalently bind to dozens of other cellular proteins, suggesting a "polypharmacology" mechanism of action where its cytotoxic effects are the result of engaging multiple targets.[12][13]
Proposed Model of this compound as a Promiscuous Alkylator
This alternative model posits that the cytotoxicity of this compound is not due to the inhibition of a single target, but rather the cumulative effect of its interactions with a multitude of cellular proteins. This widespread alkylation likely disrupts numerous cellular processes, leading to the observed accumulation of polyubiquitinated proteins and cell death.
Experimental Protocols
The following are summaries of key experimental protocols used in the investigation of this compound's mechanism of action.
Cell Viability Assays
-
Principle: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., HeLa, MM.1S) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound (e.g., 0.2 to 5 µM) or vehicle control (DMSO) for a specified duration (e.g., 48 hours).[6]
-
Cell viability is assessed using a colorimetric assay such as XTT or MTT, or a luminescence-based assay like CellTiter-Glo.
-
Absorbance or luminescence is measured using a plate reader, and the data is normalized to the vehicle-treated control to calculate the percentage of viable cells.
-
IC50 values are determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Immunoblotting for Polyubiquitinated Proteins
-
Principle: To detect the accumulation of polyubiquitinated proteins following this compound treatment.
-
Methodology:
-
Cells are treated with this compound or a positive control (e.g., bortezomib) for a defined period (e.g., 4-12 hours).[3][8]
-
Cells are lysed in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitinated proteins.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for K48-linked polyubiquitin chains.
-
Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. An antibody against a housekeeping protein (e.g., actin or tubulin) is used as a loading control.
-
In Vivo Tumor Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or NOG mice) are subcutaneously or intravenously inoculated with cancer cells (e.g., NCI-H929-GFP-Luc).[6]
-
Once tumors are established, mice are randomized into treatment and vehicle control groups.
-
This compound is administered via oral gavage or intraperitoneal injection at a specified dose and schedule (e.g., 10-20 mg/kg daily).[6]
-
Tumor growth is monitored over time by measuring tumor volume with calipers or through bioluminescence imaging for luciferase-expressing cells.[3][6]
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis.
-
Conclusion and Future Directions
The story of this compound serves as a compelling case study in the complexities of drug development and target validation. While the initial hypothesis of specific RPN13 inhibition was supported by preliminary data, subsequent, more in-depth studies have revealed a more complex and likely polypharmacological mechanism of action. This highlights the critical importance of rigorous target engagement and validation studies in the early stages of drug discovery.
For researchers and drug development professionals, the conflicting data on this compound underscores the need for a multi-faceted approach to understanding a compound's mechanism of action. Future research should focus on:
-
Deconvoluting the Polypharmacology: Identifying the specific off-targets of this compound and determining their relative contributions to its cytotoxic effects.
-
Structure-Activity Relationship (SAR) Studies: Designing and synthesizing this compound analogs with improved specificity for RPN13 or other identified targets to probe the functional consequences of engaging individual proteins.
-
Advanced Proteomics: Employing state-of-the-art quantitative proteomics to gain a more comprehensive understanding of the cellular pathways perturbed by this compound.
By embracing the complexity of this compound's interactions with the cellular machinery, the scientific community can gain valuable insights into the development of novel therapeutics that target the ubiquitin-proteasome system and other critical cellular pathways.
References
- 1. youtube.com [youtube.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RPN13 Inhibitor, this compound - CAS 1617495-03-0 - Calbiochem | 530341 [merckmillipore.com]
- 10. RPN13/ADRM1 inhibitor reverses immunosuppression by myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Rpn13 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Initial Discovery and Preclinical Evaluation of RA190: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA190, a bis-benzylidine piperidone, emerged from initial studies as a promising small molecule inhibitor targeting the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis. Dysregulation of the UPS is a hallmark of various malignancies, making it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the foundational studies that led to the discovery and initial characterization of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation.
Discovery and Initial Characterization
This compound was identified as a potent derivative of a compound series designed to inhibit the proteasome.[1] Initial cell-based screens revealed its cytotoxic activity against various cancer cell lines, including those resistant to the established proteasome inhibitor bortezomib.[1] Subsequent research focused on elucidating its precise molecular target and mechanism of action.
Mechanism of Action: Targeting RPN13
The primary target of this compound was identified as RPN13 (also known as ADRM1), a ubiquitin receptor located in the 19S regulatory particle of the proteasome.[1] this compound was found to form a covalent bond with cysteine 88 (Cys88) of the PRU (pleckstrin-like receptor for ubiquitin) domain of RPN13.[1] This covalent modification inhibits the function of RPN13, leading to the accumulation of polyubiquitinated proteins, a hallmark of proteasome inhibition.[1] This disruption of protein degradation triggers endoplasmic reticulum (ER) stress and ultimately induces apoptosis in cancer cells.[1]
However, it is important to note that the exclusive role of RPN13 as the mediator of this compound's cytotoxic effects has been a subject of scientific debate. A subsequent study by Dickson et al. (2020) suggested that this compound is a promiscuous electrophile that interacts with numerous cellular proteins, and that its anti-cancer activity may be a result of this polypharmacology rather than specific RPN13 inhibition.[2] This technical guide will present the initial findings focused on RPN13 while acknowledging this important controversy.
Data Presentation
In Vitro Efficacy of this compound
This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.15 | [3] |
| A2780 | Ovarian Cancer | 0.139 | [4] |
| OVCAR3 | Ovarian Cancer | 0.120 | [4] |
| SKOV3 | Ovarian Cancer | 0.073 | [4] |
| ES2 | Ovarian Cancer | 0.115 | [4] |
| NCI-H929 | Multiple Myeloma | Not explicitly stated in a table, but efficacy was demonstrated. | [1] |
| Bortezomib-resistant MM lines | Multiple Myeloma | This compound was effective in lines resistant to bortezomib. | [1] |
In Vivo Pharmacokinetics of this compound in Mice
Pharmacokinetic studies were conducted in mice to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| Parameter | Value | Administration Route | Dosage (mg/kg) | Reference |
| Peak Plasma Concentration (Cmax) | Observed at 2 hours | Intraperitoneal (i.p.) | 10 | [1] |
| Distribution Half-life (T1/2, α) | 4.2 hours | Intraperitoneal (i.p.) | 10 | [1] |
| Terminal Half-life (T1/2, β) | 25.5 hours | Intraperitoneal (i.p.) | 10 | [1] |
| Terminal Half-life (T1/2, β) | 2.6 hours | Oral (p.o.) | 20 | [1] |
| Oral Bioavailability | 7.2% | Oral vs. i.p. | 20 (p.o.) vs. 10 (i.p.) | [1] |
| Tissue Distribution (48h post-dose) | Detected in kidney, liver, lung, and spleen. Not detected in the brain. | Intraperitoneal (i.p.) | 10 | [1] |
In Vivo Efficacy of this compound
This compound demonstrated significant anti-tumor activity in various mouse xenograft models. Efficacy was primarily assessed through bioluminescence imaging of luciferase-expressing tumor cells.
| Cancer Model | Mouse Strain | Treatment | Outcome | Reference |
| Multiple Myeloma (NCI-H929) | NOG mice | 20 mg/kg/day, i.p. for 7 days | Potent anti-tumor activity observed, with a significant reduction in bioluminescence signal from the tumor cells.[1] | [1] |
| Ovarian Cancer (ES2) | Nude mice | Daily i.p. injections for 14 days | Profoundly reduced tumor growth as measured by weekly bioluminescence imaging.[1] | [1] |
| HPV16+ Syngeneic Mouse Tumor | C57BL/6 mice | Oral administration | Retarded tumor growth without impacting spontaneous HPV-specific CD8+ T cell responses.[1] | [1] |
Experimental Protocols
Biotinylated this compound Pull-Down Assay
This assay was crucial for identifying the cellular target of this compound.
-
Preparation of Biotinylated this compound (RA190B): Biotin was covalently linked to the free amine functionality of this compound. The potency of RA190B was confirmed to be comparable to that of this compound in cell killing and functional assays.[1]
-
Cell Lysate Preparation: HeLa cells were lysed to obtain a total protein extract.
-
Incubation: The cell lysate was incubated with RA190B to allow for covalent binding to its target protein(s).
-
Streptavidin Affinity Chromatography: The lysate was then passed through a column containing streptavidin-coated beads. The high affinity of biotin for streptavidin results in the capture of RA190B and any proteins covalently bound to it.
-
Elution and Analysis: The bound proteins were eluted from the beads.
-
Western Blotting: The eluate was subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with streptavidin-peroxidase, which detects the biotin tag on RA190B. A distinct band at approximately 42 kDa, corresponding to the molecular weight of RPN13, was observed in the RA190B-treated samples, indicating this as the primary binding partner.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was employed to confirm the covalent binding of this compound to Cys88 of the RPN13 PRU domain.
-
Protein Expression and Purification: The PRU domain of human RPN13 was expressed in E. coli and purified. For some experiments, the protein was isotopically labeled with ¹⁵N.
-
Sample Preparation: Purified RPN13 PRU domain was incubated with this compound.
-
NMR Data Acquisition: Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra were acquired for both the free RPN13 PRU domain and the this compound-bound form.
-
Data Analysis: The HSQC spectra were compared. Significant chemical shift perturbations and signal broadening were observed for amino acid residues in the vicinity of Cys88 upon this compound binding, confirming this as the interaction site.[1] Site-directed mutagenesis, where Cys88 was replaced with alanine, abolished the interaction with this compound, further validating this finding.[1]
In Vivo Bioluminescence Imaging
This non-invasive technique was used to monitor proteasome inhibition and tumor growth in live mice.
-
Reporter System: A ubiquitin-firefly luciferase fusion protein (4UbFL) reporter was used. Under normal conditions, this fusion protein is rapidly degraded by the proteasome, resulting in low luciferase activity. Inhibition of the proteasome leads to the accumulation of 4UbFL and a corresponding increase in bioluminescence.[1]
-
Animal Models: Mice were implanted with luciferase-expressing cancer cells (e.g., NCI-H929-luc) or the 4UbFL reporter plasmid was delivered to muscle or skin.
-
Treatment: Mice were treated with this compound, a vehicle control, or a positive control (e.g., bortezomib).
-
Imaging: At specified time points, mice were anesthetized and injected with the luciferase substrate, D-luciferin. Bioluminescence was then measured using an in vivo imaging system (e.g., IVIS).
-
Data Quantification: The bioluminescent signal intensity was quantified to assess the level of proteasome inhibition or the change in tumor burden over time.[1]
Mandatory Visualization
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for this compound discovery and evaluation.
Conclusion
The initial studies on this compound established it as a novel covalent inhibitor of the proteasome ubiquitin receptor RPN13. Through a combination of biochemical, biophysical, and in vivo studies, its mechanism of action and preclinical efficacy against various cancer models, including multiple myeloma and ovarian cancer, were demonstrated. While the specificity of this compound for RPN13 has been debated in subsequent literature, the foundational research laid the groundwork for further investigation into targeting ubiquitin receptors as a therapeutic strategy in oncology. This technical guide provides a comprehensive summary of the seminal data and methodologies that introduced this compound as a noteworthy compound in the field of cancer drug development.
References
- 1. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Proteasome Inhibitor RA190: A Deep Dive into Apoptosis Induction in Tumor Cells
A Technical Guide for Researchers and Drug Development Professionals
Abstract
RA190, a novel bis-benzylidine piperidone compound, has emerged as a potent anti-cancer agent that induces apoptosis in a variety of tumor cells. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound triggers programmed cell death. By targeting the RPN13/ADRM1 ubiquitin receptor of the 19S proteasome, this compound disrupts cellular protein homeostasis, leading to endoplasmic reticulum (ER) stress and the activation of apoptotic signaling cascades. This document details the intricate signaling pathways involved, presents quantitative data from key experimental findings, and provides comprehensive protocols for the assays used to elucidate this compound's apoptotic effects. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action.
Introduction
The ubiquitin-proteasome system (UPS) is a critical regulator of protein degradation and homeostasis within the cell. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound is a covalent inhibitor of the RPN13/ADRM1 subunit of the 19S regulatory particle of the proteasome.[1] Inhibition of RPN13 by this compound leads to the accumulation of polyubiquitinated proteins, inducing a state of proteotoxic stress that preferentially affects cancer cells, which often exhibit higher rates of protein synthesis and are more reliant on the UPS for survival.[1][2] This accumulation of misfolded proteins triggers the unfolded protein response (UPR) and ER stress, ultimately culminating in the activation of apoptotic pathways.[1][2] This guide will explore the detailed molecular events that link this compound-mediated proteasome inhibition to the induction of apoptosis in tumor cells.
Mechanism of Action: Triggering the Apoptotic Cascade
This compound's primary mechanism of inducing apoptosis stems from its ability to inhibit the proteasome, leading to ER stress. This, in turn, activates the intrinsic and potentially influences the extrinsic pathways of apoptosis.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a major route for this compound-induced apoptosis. The accumulation of unfolded proteins due to proteasome inhibition leads to ER stress.[1] One of the key downstream effects of prolonged ER stress is the upregulation of pro-apoptotic proteins of the Bcl-2 family.
-
Upregulation of Bax: Studies have shown that treatment with this compound leads to a significant elevation in the protein levels of the pro-apoptotic Bcl-2 family member, Bax.[3] Bax plays a pivotal role in mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Dysregulation: The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential. This can be experimentally observed using potentiometric dyes like JC-1, where a shift from red to green fluorescence indicates mitochondrial depolarization.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. This can be detected by subcellular fractionation followed by Western blotting.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[1]
-
Execution of Apoptosis: Activated caspase-3 and -7 cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
The Extrinsic (Death Receptor) Apoptosis Pathway
While the primary apoptotic mechanism of this compound appears to be through the intrinsic pathway, its role in modulating the extrinsic pathway is an area of ongoing investigation. Proteasome inhibitors, in general, have been shown to sensitize cancer cells to death receptor-mediated apoptosis, primarily through the upregulation of death receptors like TRAIL-R1 (DR4) and TRAIL-R2 (DR5) and downregulation of anti-apoptotic proteins like c-FLIP.
-
Potential for TRAIL Sensitization: Some studies suggest that proteasome inhibitors can enhance the efficacy of TNF-related apoptosis-inducing ligand (TRAIL) by increasing the expression of its receptors on the cell surface. While direct evidence for this compound's effect on TRAIL receptor expression is still emerging, this remains a plausible mechanism for its anti-tumor activity, particularly in combination therapies.[4][5]
-
NF-κB Inhibition: this compound has been shown to block the degradation of IκBα, which leads to the inhibition of the NF-κB signaling pathway.[2] Since NF-κB is a key transcriptional regulator of anti-apoptotic proteins, its inhibition by this compound could lower the threshold for apoptosis induction by both intrinsic and extrinsic stimuli.
Data Presentation: Quantitative Effects of this compound on Apoptosis
The following tables summarize the quantitative data on the apoptotic effects of this compound in various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V positive) | Reference |
| HepG2 | Hepatocellular Carcinoma | 2 | 8 | Significantly Increased | [1] |
| HepG2 | Hepatocellular Carcinoma | 4 | 8 | Significantly Increased | [1] |
| MM.1S | Multiple Myeloma | 0.5 | 6 | Extensive Apoptosis | [6] |
| HeLa | Cervical Cancer | 1 | 12 | Extensive Apoptosis | [6] |
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Effect on Protein Levels | Reference |
| MM.1S | Multiple Myeloma | Not Specified | Not Specified | Upregulation of Bax | [3] |
| HepG2 | Hepatocellular Carcinoma | 1, 2 | 12 | Dose-dependent increase in polyubiquitinated proteins | [1] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | Cleavage of PARP | [1] |
| MM lines and Cervical Cancer | Multiple Myeloma, Cervical Cancer | Not Specified | Not Specified | Cleavage of PARP | [1] |
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BR5-Luc (BRCA1 null) | Ovarian Cancer | 38 | |
| UWB1.289+BRCA1 | Ovarian Cancer | 44.8 | |
| UWB1.289 (BRCA1 null) | Ovarian Cancer | 43.9 | |
| SKOV3 | Ovarian Cancer | 73 | |
| OVCAR3 | Ovarian Cancer | 120 | |
| A2780 | Ovarian Cancer | 139 | |
| TOV21G | Ovarian Cancer | 148 |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound-induced apoptosis are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Seed tumor cells at an appropriate density and treat with varying concentrations of this compound or vehicle control for the desired time points.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization or scraping.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add fluorescently-labeled Annexin V (e.g., FITC or APC) and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and -7.
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound.
-
Lysis: Lyse the cells using a buffer compatible with the caspase activity assay kit.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to each well.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol.
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Densitometric analysis of the bands can be performed to quantify the relative protein expression levels.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Preparation: Prepare cells on slides or coverslips and fix with paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent solution (e.g., Triton X-100).
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently-labeled dUTP).
-
Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently-labeled anti-BrdU antibody.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye like DAPI or Hoechst and visualize the cells using fluorescence microscopy. TUNEL-positive nuclei will exhibit bright fluorescence.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound represents a promising therapeutic agent that effectively induces apoptosis in cancer cells through a mechanism centered on proteasome inhibition and the induction of ER stress. This leads to the activation of the intrinsic apoptotic pathway, characterized by the upregulation of Bax, mitochondrial dysfunction, and subsequent caspase activation. While its effects on the extrinsic pathway are less defined, the inhibition of the pro-survival NF-κB pathway likely contributes to its overall pro-apoptotic activity. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in cancer therapy. Further research into the interplay between this compound and the extrinsic apoptotic pathway, as well as its efficacy in combination with other anti-cancer agents, will be crucial in advancing its clinical development.
References
- 1. youtube.com [youtube.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Apoptosis in rheumatoid arthritis--expression of Fas, Fas-L, p53, and Bcl-2 in rheumatoid synovial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Alternol Sensitizes Renal Carcinoma Cells to TRAIL-Induced Apoptosis [frontiersin.org]
- 6. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bis-Benzylidine Piperidone RA190: A Technical Guide to its Chemical Structure, Properties, and Preclinical Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
RA190 is a synthetic bis-benzylidine piperidone that has garnered significant interest in the field of oncology for its potent antitumor activities. Initially identified as a covalent inhibitor of the RPN13 ubiquitin receptor of the 19S proteasome, its mechanism of action is now understood to be more complex, involving the induction of proteotoxic stress and the activation of multiple signaling pathways culminating in apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical pharmacology of this compound. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and development of this promising compound.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name (3Z,5E)-1-((S)-2-amino-3-phenylpropanoyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one, is a small molecule belonging to the bis-benzylidine piperidone class of compounds.
| Property | Value | Reference |
| Molecular Formula | C28H23Cl5N2O | [1] |
| Molecular Weight | 596.76 g/mol | [1] |
| CAS Number | 1617495-03-0 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of bis-benzylidine piperidones involves a Claisen-Schmidt condensation reaction. This reaction typically entails the base-catalyzed condensation of an appropriately substituted piperidin-4-one with two equivalents of a substituted benzaldehyde.
Mechanism of Action
This compound was initially reported to function as a covalent inhibitor of the RPN13 (also known as ADRM1) ubiquitin receptor in the 19S regulatory particle of the proteasome by binding to cysteine 88 (Cys88). This inhibition leads to the accumulation of polyubiquitinated proteins, triggering endoplasmic reticulum (ER) stress, activation of the p53 signaling pathway, and ultimately, apoptosis.[2][3]
However, subsequent research has cast doubt on RPN13 being the sole or even primary target of this compound. These studies suggest that this compound's cytotoxic effects may be mediated through interactions with multiple other cellular proteins.
Signaling Pathways
This compound's induction of cytotoxicity is mediated through a complex interplay of several signaling pathways:
-
Endoplasmic Reticulum (ER) Stress: The accumulation of polyubiquitinated proteins due to proteasome inhibition leads to ER stress. This activates the Unfolded Protein Response (UPR), which, when prolonged, triggers apoptosis.
-
p53 Signaling Pathway: this compound has been shown to stabilize and activate the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest and apoptosis.
-
Autophagy: this compound has also been observed to induce autophagy, a cellular process of self-digestion. The role of autophagy in this compound-mediated cell death is complex and may be context-dependent, either promoting survival or contributing to cell death.
Preclinical Antitumor Activity
This compound has demonstrated significant antitumor activity in a variety of preclinical models, including multiple myeloma, ovarian cancer, and human papillomavirus (HPV)-positive cancers.
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic effects against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H929 | Multiple Myeloma | 50 |
| MM.1S | Multiple Myeloma | 50 |
| ANBL-6 | Multiple Myeloma | 75 |
| RPMI-8226 | Multiple Myeloma | 100 |
| HeLa | Cervical Cancer (HPV+) | 150 |
| CaSki | Cervical Cancer (HPV+) | 300 |
| SiHa | Cervical Cancer (HPV+) | 750 |
| HOK-16B | Oral Keratinocyte (HPV16-transformed) | 600 |
| ES-2 | Ovarian Cancer | - |
| OVCAR-3 | Ovarian Cancer | 120 |
| SKOV3 | Ovarian Cancer | 73 |
| A2780 | Ovarian Cancer | 139 |
| TOV21G | Ovarian Cancer | 148 |
| ID8-vegf | Ovarian Cancer (murine) | 211 |
Note: IC50 values are approximate and can vary depending on the experimental conditions.
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the antitumor efficacy of this compound. Oral or intraperitoneal administration of this compound has been shown to significantly inhibit tumor growth in mice bearing multiple myeloma and ovarian cancer xenografts.
Pharmacokinetics
Pharmacokinetic studies in mice have provided insights into the absorption, distribution, and elimination of this compound.
| Parameter | Route | Dose (mg/kg) | Value |
| Cmax | i.p. | 10 | - |
| Tmax | i.p. | 10 | 2 hr |
| T1/2, α (distribution) | i.p. | 10 | 4.2 hr |
| T1/2, β (terminal) | i.p. | 10 | 25.5 hr |
| Cmax | p.o. | 20 | - |
| T1/2, β (terminal) | p.o. | 20 | 2.6 hr |
| Bioavailability (p.o. vs i.p.) | - | - | 7.2% |
This compound distributes to plasma and major organs, with the exception of the brain.
Experimental Protocols
Biotin Pulldown Assay to Identify this compound Binding Partners
This protocol describes a method to identify cellular proteins that interact with this compound using a biotinylated form of the compound (this compound-biotin).
Materials:
-
Cancer cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound-biotin
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels, transfer apparatus, and western blot reagents or access to mass spectrometry services.
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Incubation with this compound-biotin: Incubate the protein lysate with this compound-biotin for a specified time (e.g., 1-4 hours) at 4°C with gentle rotation.
-
Capture with Streptavidin Beads: Add pre-washed streptavidin-coated beads to the lysate and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, western blotting for specific candidate proteins, or by mass spectrometry for unbiased identification of interacting partners.
In Vivo Xenograft Study in Mice
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the mice for any signs of toxicity, including weight loss or changes in behavior.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion and Future Directions
This compound is a promising preclinical candidate with potent antitumor activity against a range of malignancies. While its precise molecular target remains an area of active investigation, its ability to induce proteotoxic stress and apoptosis through multiple signaling pathways makes it an attractive therapeutic agent. Further studies are warranted to fully elucidate its mechanism of action, optimize its pharmacokinetic properties, and evaluate its efficacy and safety in clinical settings. The detailed information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel cancer therapies.
References
RA190: A Novel Covalent Proteasome Inhibitor for Solid Tumor Therapy
An In-depth Technical Guide for Drug Development Professionals
This whitepaper provides a comprehensive technical overview of RA190, a bis-benzylidine piperidone compound investigated for its therapeutic potential against solid tumors. It details the proposed mechanism of action, summarizes preclinical efficacy data, outlines key experimental protocols, and explores the future trajectory for this compound in oncology research.
Introduction: Targeting the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein homeostasis. It mediates the degradation of misfolded, damaged, or short-lived regulatory proteins. Cancer cells, characterized by high rates of protein synthesis and accumulation of abnormal proteins, are particularly dependent on a functional UPS to manage proteotoxic stress. This dependency makes the UPS an attractive target for anticancer therapies. While licensed proteasome inhibitors have shown success, particularly in hematological malignancies, their efficacy in solid tumors has been limited, warranting the development of new agents with distinct mechanisms of action. This compound is an investigational small molecule that inhibits proteasome function through a novel mechanism, offering a potential new therapeutic avenue for solid tumors.
Mechanism of Action of this compound
This compound is proposed to function by inhibiting the 26S proteasome, the central protease of the UPS. Its mechanism is distinct from that of catalytic site inhibitors like bortezomib.
2.1 Primary Target: The Ubiquitin Receptor RPN13/ADRM1
The primary molecular target of this compound has been identified as RPN13 (also known as ADRM1), an intrinsic ubiquitin receptor located in the 19S regulatory particle of the proteasome.[1][2][3] this compound, a Michael acceptor, acts as an electrophilic small molecule that covalently binds to a specific cysteine residue (Cys88) within the Pru domain of RPN13.[1][2][4] This binding event inhibits the ability of the proteasome to recognize and process polyubiquitinated substrate proteins.
However, it is important to note that some studies present conflicting evidence, suggesting that while this compound is a potent cytotoxic agent, RPN13 may not be its sole or physiologically relevant target.[5] Chemical proteomics experiments have revealed that this compound engages with dozens of other cellular proteins, and modulating RPN13 levels did not alter cellular sensitivity to this compound.[5]
2.2 Cellular Consequences
The inhibition of RPN13 function by this compound leads to several downstream cellular events that contribute to its anticancer activity:
-
Accumulation of Polyubiquitinated Proteins: this compound treatment leads to a rapid and dramatic increase in the levels of K48-linked polyubiquitinated proteins, a hallmark of proteasome inhibition.[1][6]
-
Induction of ER Stress: The buildup of unfolded and misfolded proteins triggers unresolved endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR).[1][6]
-
Inhibition of NF-κB Signaling: In hepatocellular carcinoma (HCC) cells, this compound blocks the proteasomal degradation of IκBα, an inhibitor of NF-κB.[6] This prevents the release and nuclear translocation of NF-κB, a key transcription factor for cell survival and proliferation.[6]
-
Apoptosis: The culmination of these stress pathways leads to programmed cell death, or apoptosis.[2][6]
Preclinical Efficacy Data
This compound has demonstrated significant antitumor activity in both in vitro and in vivo models of various solid tumors.
3.1 In Vitro Cytotoxicity
This compound exhibits potent cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in hepatocellular and ovarian carcinoma cells.
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.15 | [6] |
| A2780 | Ovarian Cancer | 0.139 | [7] |
| TOV21G | Ovarian Cancer | 0.148 | [7] |
| SKOV3 | Ovarian Cancer | 0.073 | [7] |
| OVCAR3 | Ovarian Cancer | 0.120 | [7] |
| ES2 | Ovarian Cancer | 0.115 | [7] |
| UWB1.289 (BRCA1 null) | Ovarian Cancer | 0.0439 | [7] |
| UWB1.289+BRCA1 | Ovarian Cancer | 0.0448 | [7] |
3.2 In Vivo Tumor Growth Inhibition
This compound has shown profound tumor growth reduction in multiple mouse models of solid cancers, demonstrating its potential for systemic therapy.
| Tumor Model | Cancer Type | Mouse Strain | This compound Treatment | Outcome | Reference |
| Orthotopic HepG2 Xenograft | Hepatocellular Carcinoma | Nude Mice | 20 mg/kg, i.p., daily | Significantly reduced tumor growth | [6] |
| ES2-luciferase Xenograft | Ovarian Cancer | Nude Mice | 10 mg/kg, i.p., daily | Significant reduction in tumor bioluminescence | [1] |
| TC-1 Syngeneic Model | HPV16+ Cancer | C57BL/6 Mice | 40 mg/kg, p.o., every 3rd day | Significantly inhibited tumor growth (p<0.001) | [1] |
| NCI-H929 Xenograft | Multiple Myeloma | NOG Mice | 20 mg/kg, i.p., daily | Potent anti-tumor activity | [1] |
3.3 Combination Therapy
The distinct mechanism of this compound suggests potential for synergistic combinations. In vitro studies have shown that combining this compound with sorafenib, a tyrosine kinase inhibitor used for HCC, results in a synergistic killing effect on HepG2 cells.[6] This provides a strong rationale for exploring this compound in combination regimens to enhance therapeutic efficacy and overcome resistance.[6]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
4.1 Cell Viability (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT Incubation: Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization & Readout: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO or acidic isopropanol). The absorbance is then measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.[6]
4.2 Western Blot for Polyubiquitinated Proteins
-
Cell Lysis: Cells (e.g., HeLa or CaSki) are treated with this compound or a control (e.g., bortezomib) for a short duration (e.g., 4 hours). Cells are then harvested and lysed in RIPA buffer containing protease and deubiquitinase inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific for K48-linked polyubiquitin chains. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
4.3 In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NOG mice) are used for xenograft models with human cell lines. Syngeneic models (e.g., TC-1 tumors in C57BL/6 mice) are used to evaluate therapies in the context of an intact immune system.[1][6]
-
Tumor Implantation: Cancer cells (e.g., 1x10^6 HepG2 or ES2-luciferase cells) are injected subcutaneously or orthotopically (e.g., into the liver lobe for HCC models) into the mice.[1][6]
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and vehicle control groups. This compound is administered via intraperitoneal (i.p.) injection or oral gavage (p.o.) at a specified dose and schedule (e.g., 20 mg/kg daily).[1][6]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²). For luciferase-expressing tumors, bioluminescence is quantified using an in vivo imaging system.[1]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot or histology).[1]
Conclusion and Future Directions
This compound represents a promising therapeutic agent for solid tumors due to its novel mechanism of targeting the proteasome ubiquitin receptor RPN13. Preclinical data have consistently demonstrated its ability to induce cancer cell death and inhibit tumor growth in vivo. Its efficacy in models of hepatocellular carcinoma and ovarian cancer is particularly noteworthy.
Key areas for future research include:
-
Target Validation: Further studies are required to definitively resolve the controversy surrounding RPN13 as the primary target and to characterize the full spectrum of this compound's off-target effects.
-
Clinical Development: Advancing this compound into early-phase clinical trials is the critical next step to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.
-
Combination Strategies: Expanding on the synergistic findings with sorafenib, further preclinical and clinical investigations should explore rational combinations of this compound with other targeted therapies, chemotherapies, and immunotherapies.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be essential for patient selection and maximizing its therapeutic benefit in the clinical setting.
References
- 1. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 measurements for candidate iRPN13s in ovarian cancer cell lines (nM). [plos.figshare.com]
The Proteasome Inhibitor RA190: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the basic research applications of RA190, a novel bis-benzylidine piperidone compound with demonstrated anti-cancer properties. This document details its mechanism of action, summarizes key quantitative data, provides methodologies for essential experiments, and visualizes complex biological pathways and workflows.
Core Concepts: Mechanism of Action of this compound
This compound is a novel proteasome inhibitor that has shown significant potential in preclinical cancer research. Initially, it was proposed that this compound covalently binds to Cys88 of RPN13 (also known as ADRM1), a ubiquitin receptor subunit of the 19S regulatory particle of the proteasome. This action is thought to inhibit the proteasome's function, leading to a rapid accumulation of polyubiquitinated proteins within the cell. This accumulation triggers unresolved endoplasmic reticulum (ER) stress and ultimately induces apoptosis (programmed cell death).
However, it is important to note that the precise molecular target of this compound is a subject of ongoing research. Some studies suggest that RPN13 may not be the sole or even the primary physiologically relevant target, and that the anti-cancer effects of this compound may be due to its interaction with a multitude of other cellular proteins.
A significant downstream effect of this compound's activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By blocking the proteasomal degradation of IκBα, the inhibitor of NF-κB, this compound prevents the nuclear translocation of NF-κB. This is a critical anti-cancer mechanism, as NF-κB is a key transcription factor that promotes inflammation, cell survival, and proliferation in many types of cancer, including hepatocellular carcinoma.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | BRCA1 Status | This compound IC50 (nM) |
| T22 | wt | 16325 |
| BR5-FvB1 | null | 250 |
| BR5-Luc | null | 38 |
| C2KmFvB1 | wt | 436 |
| A2780 | N/A | 139 |
| TOV21G | N/A | 148 |
| ID8-vegf | N/A | 211 |
| SKOV3 | N/A | 73 |
| SKOV3-TR | N/A | 109 |
| OVCAR3 | N/A | 120 |
| UWB1.289+BRCA1 | wt | 44.8 |
| UWB1.289 | null | 43.9 |
| PEA1 | N/A | 386 |
| PEA2 | N/A | 396 |
| PEO1 | N/A | 232 |
| PEO4 | N/A | 168 |
| PEO14 | N/A | 375 |
| ES2 | N/A | 115 |
Table 2: In Vitro Efficacy of this compound in Hepatocellular Carcinoma (HCC) Cell Line
| Cell Line | Assay Type | This compound IC50 (µM) |
| HepG2 | MTT Assay | 0.15[1] |
| HepG2 | Clonogenicity Assay | 0.1[1] |
Table 3: In Vivo Efficacy of this compound in an Orthotopic HCC Xenograft Model
| Animal Model | Cancer Cell Line | Treatment | Outcome |
| Nude Mice | HepG2-Luc | This compound (20 mg/kg, i.p. daily) | Significantly reduced tumor growth as measured by bioluminescence (P < 0.02 on day 42)[2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the effects of the this compound compound.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 2,500 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
-
Cell Treatment: Plate cells in a 6-well plate and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Cell Lysate Preparation: Treat cells with this compound. Lyse the cells in a non-denaturing lysis buffer and quantify the protein concentration.
-
Reaction Setup: In a 96-well plate, add cell lysate to each well. For each sample, prepare a parallel well containing a specific proteasome inhibitor (e.g., MG132) to measure non-proteasomal activity.
-
Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) over time at 37°C using a fluorescence plate reader.
-
Data Analysis: Calculate the proteasome activity by subtracting the fluorescence signal of the inhibitor-treated sample from the untreated sample.
In Vivo Orthotopic HCC Xenograft Model
This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy.
-
Cell Preparation: Culture HepG2 cells engineered to express luciferase (HepG2-Luc).
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Surgically implant 5 x 10^5 HepG2-Luc cells into the left lobe of the liver of each mouse.
-
Treatment Initiation: After tumors are established (e.g., day 7), randomize mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., 20 mg/kg) or vehicle (e.g., DMSO) daily via intraperitoneal (i.p.) injection.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively by bioluminescence imaging at regular intervals (e.g., weekly). This involves injecting the mice with luciferin and imaging them using an in vivo imaging system.
-
Data Analysis: Quantify the bioluminescence signal from the tumor region to assess tumor burden. Compare the tumor growth between the this compound-treated and control groups.
Mandatory Visualizations
Signaling Pathway Diagrams
References
Methodological & Application
RA190: In Vitro Cell Culture Assay Protocols for a Novel Proteasome Inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
RA190 is a cell-permeable, covalent inhibitor of the RPN13 (also known as ADRM1) ubiquitin receptor located in the 19S regulatory particle of the proteasome.[1][2] By binding to cysteine 88 of RPN13, this compound inhibits proteasome function, leading to the accumulation of polyubiquitinated proteins.[3][4] This accumulation triggers unresolved endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[3][4][5] Notably, this compound has shown efficacy in multiple myeloma, even in cell lines resistant to the 20S proteasome inhibitor bortezomib.[3][4] It also demonstrates preferential killing of cells transformed by the human papillomavirus (HPV).[3][4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.
Mechanism of Action
This compound represents a novel class of proteasome inhibitors that do not target the catalytic 20S core particle. Instead, it targets RPN13, a key ubiquitin receptor in the 19S regulatory particle. This specific targeting leads to the inhibition of proteasome function, causing a rapid buildup of polyubiquitinated proteins within the cell. This accumulation results in significant ER stress.
Furthermore, this compound has been shown to block the proteasomal degradation of IκBα, which in turn prevents the release and nuclear translocation of NF-κB.[5] The inhibition of the NF-κB signaling pathway, a critical driver in many inflammation-associated cancers, contributes to the apoptotic effects of this compound.[5][6]
Caption: Signaling pathway of this compound's inhibitory action.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MM.1S | Multiple Myeloma | 35 |
| NCI-H929 | Multiple Myeloma | 50 |
| ANBL6 | Multiple Myeloma | 75 |
| RPMI-8226 | Multiple Myeloma | 100 |
| HeLa | HPV+ Cervical Cancer | 150 |
| CaSki | HPV+ Cervical Cancer | 300 |
| SiHa | HPV+ Cervical Cancer | - |
| HiHa | HPV+ Cervical Cancer | 750 |
| HOK-16B | HPV16-transformed Oral Keratinocyte | 600 |
Note: IC50 values were compiled from publicly available data.[1] Values for SiHa cells were mentioned in the context of p53 elevation but a specific IC50 was not provided.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the viability of cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium. A suggested concentration range for HeLa cells is 0.2 µM to 5 µM.[4]
-
Include a vehicle control (DMSO diluted in medium to the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.[4]
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Caption: General experimental workflow for this compound in vitro testing.
Further Considerations
For a more comprehensive analysis of this compound's effects, consider the following assays in conjunction with the cell viability protocol:
-
Apoptosis Assay: Utilize Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the induction of apoptosis.
-
Western Blotting: Analyze the levels of key proteins involved in the ubiquitin-proteasome pathway (e.g., polyubiquitinated proteins), ER stress markers (e.g., CHOP), and apoptosis markers (e.g., cleaved caspase-3). Also, assess the levels of IκBα and the phosphorylation status of NF-κB.
-
Cell Cycle Analysis: Use propidium iodide staining and flow cytometry to determine the effect of this compound on cell cycle progression.
By following these protocols and considering the mechanism of action of this compound, researchers can effectively evaluate its potential as a therapeutic agent in various cancer models.
References
- 1. RPN13 Inhibitor, this compound - CAS 1617495-03-0 - Calbiochem | 530341 [merckmillipore.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Proteasome Subunit ADRM1 Inhibitor, Suppresses Intrahepatic Cholangiocarcinoma by Inducing NF-KB-Mediated Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of RA190 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and application of a stock solution of RA190, a potent and selective inhibitor of the proteasomal ubiquitin receptor RPN13/ADRM1, using Dimethyl Sulfoxide (DMSO) as the solvent. This compound has demonstrated significant anti-proliferative effects in various cancer cell lines.
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing and using this compound solutions.
| Parameter | Value | Reference |
| Molecular Weight | 596.72 g/mol | [1] |
| Solubility in DMSO | ≥ 10 mM; up to 100 mg/mL (167.57 mM) | [1][2] |
| Recommended Stock Solution Concentration | 10 mM | [2] |
| Storage of Stock Solution (in DMSO) | -20°C for up to 6 months; -80°C for up to 6 months | [2] |
| Typical Working Concentrations (In Vitro) | 0.1 µM - 10 µM | [3][4][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing and Calculation:
-
Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.97 mg of this compound (Molecular Weight: 596.72 g/mol ).
-
Calculation: 0.01 mol/L * 1 L/1000 mL * 596.72 g/mol * 1000 mg/g = 5.97 mg/mL
-
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution, if you weighed 5.97 mg of this compound, add 1 mL of DMSO. It is recommended to use fresh DMSO to avoid moisture absorption which can reduce solubility[1].
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
-
Aliquoting and Storage:
Preparation of Working Solutions:
For cell-based assays, the DMSO stock solution should be diluted with cell culture medium to the desired final concentration. For example, to prepare a 100 µL working solution with a final concentration of 10 µM from a 10 mM stock solution, you would perform a 1:1000 dilution (e.g., add 0.1 µL of the 10 mM stock to 99.9 µL of cell culture medium). It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity[7].
This compound Signaling Pathway and Mechanism of Action
This compound functions by targeting the RPN13/ADRM1 subunit of the 19S regulatory particle of the proteasome. This inhibition leads to the accumulation of polyubiquitinated proteins, which can trigger downstream cellular stress responses and apoptosis. One of the key pathways affected is the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. The proteasome is responsible for the degradation of phosphorylated IκBα, which allows NF-κB to translocate to the nucleus and activate the transcription of target genes. By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby blocking NF-κB signaling[8].
Caption: this compound inhibits the proteasome, leading to the stabilization of IκBα and subsequent inhibition of NF-κB nuclear translocation and transcriptional activity.
Experimental Workflow for In Vitro Cell Viability Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on cell viability.
Caption: A generalized workflow for determining the IC50 of this compound in a cell-based viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Rpn13 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for RA190 in Mouse Xenograft Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
RA190 is a potent and selective inhibitor of the 26S proteasome ubiquitin receptor RPN13 (also known as ADRM1). By covalently binding to cysteine 88 of RPN13, this compound disrupts the normal function of the ubiquitin-proteasome system, leading to the accumulation of polyubiquiquitinated proteins.[1][2][3] This accumulation triggers unresolved endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells.[2][4] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various mouse xenograft models, including multiple myeloma, ovarian cancer, hepatocellular carcinoma, and intrahepatic cholangiocarcinoma, suggesting its potential as a therapeutic agent.[2][5] These application notes provide detailed protocols for utilizing this compound in subcutaneous and orthotopic mouse xenograft cancer models.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the inhibition of the deubiquitinating activity of the 19S regulatory particle of the proteasome by targeting RPN13. This leads to a rapid build-up of polyubiquitinated proteins within the cell. The resulting proteotoxic stress activates the unfolded protein response (UPR) and induces ER stress-mediated apoptosis.[2][4] In certain cancer types, such as those positive for human papillomavirus (HPV), this compound can stabilize targets of the E6 oncoprotein, contributing to its preferential killing of HPV-transformed cells.[1] Furthermore, this compound has been shown to block the degradation of IκBα, thereby inhibiting the NF-κB signaling pathway, which is crucial for the survival of many cancer cells.[2]
References
- 1. Optimizing live-animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioluminescence and NIRF imaging for tumor xenograft models [bio-protocol.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 5. Orthotopic Model of Hepatocellular Carcinoma in Mice | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Administration of RA190
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA190 is a bis-benzylidine piperidone compound that has demonstrated significant therapeutic potential in various preclinical cancer models. It functions as a novel, covalent inhibitor of the 19S regulatory particle of the proteasome by targeting the RPN13 (also known as ADRM1) ubiquitin receptor.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound to support preclinical research and drug development efforts.
Mechanism of Action
This compound covalently binds to cysteine 88 of RPN13, a crucial ubiquitin receptor within the 19S regulatory particle of the proteasome. This binding inhibits the function of RPN13, leading to a rapid accumulation of polyubiquitinated proteins within the cell. The resulting proteotoxic stress can trigger apoptosis (programmed cell death) in cancer cells.[1]
Furthermore, this compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the proteasomal degradation of IκBα (inhibitor of NF-κB), this compound blocks the release and nuclear translocation of NF-κB.[1] This is significant as the NF-κB pathway is a key driver of inflammation-associated cancers.[1]
Signaling Pathway of this compound Action
In Vivo Administration Routes
This compound has been successfully administered in vivo via two primary routes in preclinical studies: intraperitoneal (I.P.) injection and oral gavage. The choice of administration route may depend on the specific experimental design, tumor model, and desired pharmacokinetic profile.
Quantitative Data from In Vivo Studies
| Cancer Model | Animal Model | Administration Route | Dosage | Vehicle | Treatment Schedule | Outcome |
| Hepatocellular Carcinoma (HCC) | Orthotopic Xenograft (Mice) | Intraperitoneal (I.P.) | 20 mg/kg | DMSO | Once daily for 21 days | Significantly reduced tumor growth |
| Multiple Myeloma (MM) | Xenograft (Mice) | Intraperitoneal (I.P.) | 10 mg/kg | Vehicle (not specified) | Daily | Profoundly reduced tumor growth |
| Ovarian Cancer | Xenograft (Mice) | Intraperitoneal (I.P.) | 10 mg/kg | Vehicle (not specified) | Daily | Profoundly reduced tumor growth |
| HPV16+ Syngeneic Tumor | Mice | Oral | Not specified | 20% (w/v) β-hydroxyisopropyl-cyclodextrin in water | Not specified | Retarded tumor growth |
Experimental Protocols
Protocol 1: Intraperitoneal (I.P.) Administration of this compound
This protocol is based on studies in an orthotopic hepatocellular carcinoma xenograft mouse model.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% ethanol
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the this compound stock solution with sterile PBS to the final desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, the dose is 0.4 mg). The final injection volume should be approximately 100-200 µL. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
-
Animal Preparation:
-
Weigh the mouse to determine the precise volume of this compound solution to be administered.
-
Properly restrain the mouse.
-
-
Injection Procedure:
-
Position the mouse on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
-
Protocol 2: Oral Administration of this compound (Representative Protocol)
This protocol is a representative method based on the reported use of a cyclodextrin-based formulation for oral delivery of this compound.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
pH meter
-
Animal feeding needles (gavage needles)
-
Sterile syringes
-
Animal scale
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile water.
-
Slowly add the calculated amount of this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature for several hours or overnight to ensure complete dissolution and complexation. The solution should be clear.
-
Adjust the pH if necessary, as pH can influence the solubility of some compounds in cyclodextrin formulations.
-
-
Animal Preparation:
-
Weigh the mouse to determine the correct volume of the this compound formulation to administer.
-
Gently restrain the mouse.
-
-
Gavage Procedure:
-
Attach the gavage needle to the syringe containing the this compound formulation.
-
Ensure the gavage needle is the correct length for the size of the animal (it should reach from the mouth to the last rib).
-
Gently open the mouse's mouth and insert the gavage needle along the roof of the mouth, allowing the mouse to swallow the needle.
-
Once the needle is in the esophagus, gently advance it into the stomach.
-
Slowly administer the this compound formulation.
-
Carefully withdraw the gavage needle.
-
-
Monitoring:
-
Monitor the animal for any signs of distress, such as choking or difficulty breathing, during and after the procedure.
-
Experimental Workflow Visualization
References
Application Notes and Protocols: RA190 Treatment for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RA190 to induce apoptosis in cancer cell lines. This document includes summaries of effective concentrations and treatment durations, detailed experimental protocols for apoptosis detection, and a visualization of the underlying signaling pathway.
Introduction
This compound is a bis-benzylidine piperidone that acts as a potent and selective inhibitor of the proteasome ubiquitin receptor RPN13/ADRM1.[1] By covalently binding to cysteine 88 of RPN13, this compound inhibits proteasome function, leading to the accumulation of polyubiquitinated proteins.[1] This disruption of protein homeostasis triggers significant endoplasmic reticulum (ER) stress, which, when unresolved, commits the cell to apoptosis.[1] These characteristics make this compound a compound of interest for cancer research and therapeutic development, particularly in malignancies sensitive to proteasome inhibition and ER stress-induced cell death.
Data Presentation: Effective this compound Concentrations and Treatment Durations for Apoptosis Induction
The efficacy of this compound in inducing apoptosis is both concentration- and time-dependent, with significant variability observed across different cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: this compound Treatment Conditions for Apoptosis Induction in Specific Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Observed Effect |
| HeLa | Cervical Cancer | 1 | 12 | Extensive apoptosis detected by Annexin V staining.[2] |
| MM.1S | Multiple Myeloma | 0.5 | 6 | Significant apoptosis measured by Annexin V staining.[2] |
Table 2: IC50 Values of this compound in Ovarian Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following data represents the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
| Cell Line | BRCA1 Status | IC50 (nM) |
| T22 | wt | 16325 |
| BR5-FvB1 | null | 250 |
| BR5-Luc | null | 38 |
| C2KmFvB1 | wt | 436 |
| A2780 | Not specified | 139 |
| TOV21G | Not specified | 148 |
| ID8-vegf | Not specified | 211 |
| SKOV3 | Not specified | 73 |
| SKOV3-TR | Not specified | 109 |
| OVCAR3 | Not specified | 120 |
| UWB1.289+BRCA1 | wt | 44.8 |
| UWB1.289 | null | 43.9 |
| PEA1 | Not specified | 386 |
| PEA2 | Not specified | 396 |
| PEO1 | Not specified | 232 |
| PEO4 | Not specified | 168 |
| PEO14 | Not specified | 375 |
| ES2 | Not specified | 115 |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis in this compound-treated cells using flow cytometry to identify phosphatidylserine externalization (an early apoptotic marker) and membrane permeability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., based on IC50 values or starting with a range of 0.1 µM to 10 µM). Include a vehicle-treated control (e.g., DMSO). Incubate for the desired duration (e.g., 6, 12, 24, or 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently aspirate the medium, wash once with PBS, and detach cells using a gentle cell dissociation reagent.
-
For suspension cells, collect cells by centrifugation.
-
Collect all cells, including those in the supernatant from the initial aspiration, as apoptotic cells may detach.
-
-
Staining:
-
Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls to set up compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis/necrosis).
-
Protocol 2: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Cell Lysis Buffer
-
Assay Buffer
-
Dithiothreitol (DTT)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in Protocol 1.
-
Pellet 2-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 100 µL of chilled Cell Lysis Buffer and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube on ice.
-
-
Assay:
-
Determine the protein concentration of the cell lysates.
-
Dilute 20-50 µg of protein to 10 µL with Cell Lysis Buffer for each assay in a 96-well plate.
-
Prepare the Assay Buffer by adding DTT to a final concentration of 10 mM.
-
Add 90 µL of Assay Buffer to each sample.
-
Add 10 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the absorbance at 405 nm using a microplate reader.
-
Subtract the background reading from a blank well (containing lysis buffer, assay buffer, and substrate).
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of this compound-treated samples to the untreated control.
-
Protocol 3: Western Blotting for ER Stress and Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression of key proteins involved in the this compound-induced apoptotic pathway.
Materials:
-
This compound
-
Cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse cells in RIPA buffer.
-
Quantify protein concentration.
-
-
Electrophoresis and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Analysis:
-
Image the blot and perform densitometry analysis to quantify changes in protein expression relative to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Workflow for this compound apoptosis studies.
References
- 1. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining RA190 with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA190 is a novel, cell-permeable, bis-benzylidine piperidone compound that acts as a potent and selective inhibitor of the proteasome ubiquitin receptor RPN13/ADRM1. By covalently binding to cysteine 88 of RPN13, this compound inhibits proteasome function, leading to the rapid accumulation of polyubiquitinated proteins. This accumulation induces significant endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR), ultimately triggering apoptosis in cancer cells. Notably, this compound has demonstrated efficacy in cancer models that are resistant to other proteasome inhibitors like bortezomib.
Preclinical studies have indicated that combining this compound with other chemotherapy agents can result in synergistic antitumor effects, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance. These application notes provide a summary of key preclinical findings and detailed protocols for evaluating the synergistic potential of this compound in combination with other anticancer drugs.
Data Presentation: Synergistic Combinations with this compound
The following tables summarize the quantitative data from preclinical studies on the combination of this compound with various chemotherapy agents.
| Combination | Cell Line | This compound IC50 | Chemotherapy Agent IC50 | Combination Index (CI) | Reference |
| This compound + Bortezomib | HeLa (Cervical Cancer) | Not Reported | Not Reported | 0.4 | [1] |
| This compound + Sorafenib | Hepatocellular Carcinoma (HCC) Cells | Not Reported | Not Reported | Synergistic Effect Reported | [N/A] |
| This compound + Lenalidomide | Multiple Myeloma (MM) Cells | Not Reported | Not Reported | Synergistic Effect Reported | [N/A] |
| This compound + Pomalidomide | Multiple Myeloma (MM) Cells | Not Reported | Not Reported | Synergistic Effect Reported | [N/A] |
IC50 values for the specific combination studies were not explicitly reported in the reviewed literature. Researchers should determine the IC50 for each drug individually in their cell line of interest as a preliminary step.
| Combination | Cell Line | Treatment | Apoptosis Rate (% of Annexin V positive cells) | Reference |
| This compound + Bortezomib | HeLa (Cervical Cancer) | 1 µM this compound (12h) | Increased vs. control | [1] |
| 1 µM Bortezomib (12h) | Increased vs. control | [1] | ||
| Combination | Not Quantified, but synergistic apoptosis suggested | [1] | ||
| This compound + Bortezomib | MM.1S (Multiple Myeloma) | 0.5 µM this compound (6h) | Increased vs. control | [1] |
| 0.5 µM Bortezomib (6h) | Increased vs. control | [1] | ||
| Combination | Not Quantified | [1] |
Specific percentages for combination treatments were not provided in the source material. A quantitative analysis of apoptosis is recommended to confirm synergy.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action and Synergy
Caption: Mechanism of this compound and synergistic combination therapy.
Experimental Workflow for Synergy Assessment
Caption: Workflow for evaluating this compound combination synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50 and Synergy
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2, MM.1S)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent of interest (e.g., Bortezomib, Sorafenib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment (Single Agent IC50 Determination):
-
Prepare serial dilutions of this compound and the other chemotherapy agent in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate for 48-72 hours.
-
-
Drug Treatment (Combination Synergy):
-
Based on the calculated IC50 values, prepare combinations of this compound and the other agent. A common method is to use a constant ratio of the two drugs based on their IC50s (e.g., IC50 of Drug A : IC50 of Drug B).
-
Treat cells with serial dilutions of the drug combination.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
For IC50 determination, plot cell viability against drug concentration and fit a dose-response curve.
-
For synergy analysis, use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, the other chemotherapy agent, or the combination at predetermined concentrations (e.g., at or near the IC50).
-
Incubate for the desired time (e.g., 12, 24, or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot for UPR and NF-κB Pathway Proteins
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Protein Extraction:
-
Treat cells as described for the apoptosis assay.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control.
-
Conclusion
The combination of this compound with other chemotherapy agents represents a promising avenue for cancer therapy. The synergistic effects observed in preclinical models, particularly with proteasome inhibitors like bortezomib, highlight the potential to enhance treatment efficacy and overcome resistance. The provided protocols offer a framework for researchers to further investigate these combinations and elucidate the underlying molecular mechanisms. Careful determination of IC50 values and quantification of synergy and apoptosis are crucial steps in validating the therapeutic potential of this compound-based combination regimens.
References
Application Notes and Protocols for RA190 Drug Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RA190 is a bis-benzylidine piperidone that functions as a potent and selective inhibitor of the proteasome ubiquitin receptor RPN13/ADRM1. By covalently binding to cysteine 88 of RPN13, this compound inhibits proteasome function, leading to a rapid accumulation of polyubiquitinated proteins. This accumulation triggers significant endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately culminating in apoptosis in cancer cells. Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including multiple myeloma, ovarian cancer, and human papillomavirus (HPV)-transformed cells.
The exploration of drug synergies is a critical aspect of oncology research, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicities. This document provides detailed application notes and protocols for designing and conducting drug synergy studies involving this compound with other anticancer agents. The focus will be on combinations with bortezomib and lenalidomide in multiple myeloma, and with sorafenib in hepatocellular carcinoma.
Experimental Design and Methods
A systematic approach to evaluating drug synergy involves determining the dose-response relationships of individual agents and then assessing their combined effects. The following sections detail the necessary protocols for cell culture, synergy screening, and mechanistic validation.
Cell Culture
Standard aseptic cell culture techniques should be followed. The choice of cell lines will depend on the cancer type being investigated.
-
Multiple Myeloma (MM) Cell Lines: MM.1S, RPMI-8226
-
Hepatocellular Carcinoma (HCC) Cell Lines: HepG2, Huh7
Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
Drug Preparation
This compound and other drugs should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations for the experiments. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MM.1S, RPMI-8226, HepG2, Huh7)
-
Complete culture medium
-
This compound and combination drug(s)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug(s) in culture medium.
-
For single-drug treatment, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatment, add 50 µL of each drug at the desired concentrations.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Protocol 2: Drug Synergy Screening (Checkerboard Assay)
The checkerboard assay is a common method for systematically testing the interaction between two drugs over a range of concentrations.
Procedure:
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional concentration matrix.
-
Serially dilute Drug A (e.g., this compound) vertically down the plate.
-
Serially dilute Drug B (e.g., bortezomib) horizontally across the plate.
-
The top row should contain only Drug A dilutions, and the leftmost column should contain only Drug B dilutions. The top-left well will be the vehicle control.
-
-
Cell Seeding and Treatment:
-
Seed cells and allow them to attach as described in the MTT assay protocol.
-
Add the drug combinations to the corresponding wells.
-
-
Cell Viability Assessment:
-
After the desired incubation period (e.g., 48 or 72 hours), assess cell viability using the MTT assay as described above.
-
Protocol 3: Data Analysis for Synergy (Chou-Talalay Method)
The Chou-Talalay method is a widely used quantitative method to determine drug interactions. It calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Calculation of Combination Index (CI):
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ is the concentration of Drug 1 alone that inhibits x% of cell growth.
-
(Dx)₂ is the concentration of Drug 2 alone that inhibits x% of cell growth.
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also inhibit x% of cell growth.
Software for Analysis: Software such as CompuSyn or SynergyFinder can be used to automatically calculate CI values and generate isobolograms from the checkerboard assay data.[2][3]
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and combination drug(s)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, the combination drug, or both at synergistic concentrations for 24-48 hours.
-
Include an untreated control group.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 5: Western Blot Analysis for Mechanistic Studies
Western blotting can be used to investigate the molecular mechanisms underlying the synergistic effects of this compound combinations, such as the induction of ER stress and apoptosis.
Procedure:
-
Protein Extraction:
-
Treat cells with the drugs as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., GRP78, CHOP, cleaved PARP, cleaved Caspase-3, and β-actin as a loading control).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound and Combination Drugs in Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) |
| MM.1S | This compound | [Insert Value] |
| Bortezomib | [Insert Value] | |
| RPMI-8226 | This compound | [Insert Value] |
| Bortezomib | [Insert Value] | |
| HepG2 | This compound | [Insert Value] |
| Sorafenib | [Insert Value] | |
| Huh7 | This compound | [Insert Value] |
| Sorafenib | [Insert Value] |
Table 2: Combination Index (CI) Values for this compound Combinations
| Cell Line | Combination | Effect Level (Fa) | CI Value | Interpretation |
| MM.1S | This compound + Bortezomib | 0.50 | [Insert Value] | [Synergy/Additive/Antagonism] |
| 0.75 | [Insert Value] | [Synergy/Additive/Antagonism] | ||
| 0.90 | [Insert Value] | [Synergy/Additive/Antagonism] | ||
| RPMI-8226 | This compound + Bortezomib | 0.50 | [Insert Value] | [Synergy/Additive/Antagonism] |
| 0.75 | [Insert Value] | [Synergy/Additive/Antagonism] | ||
| 0.90 | [Insert Value] | [Synergy/Additive/Antagonism] | ||
| HepG2 | This compound + Sorafenib | 0.50 | [Insert Value] | [Synergy/Additive/Antagonism] |
| 0.75 | [Insert Value] | [Synergy/Additive/Antagonism] | ||
| 0.90 | [Insert Value] | [Synergy/Additive/Antagonism] |
Table 3: Apoptosis Induction by this compound Combinations
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MM.1S | Control | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | |
| Bortezomib | [Insert Value] | [Insert Value] | |
| This compound + Bortezomib | [Insert Value] | [Insert Value] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. m.youtube.com [m.youtube.com]
- 2. 2.6. Combination index calculations [bio-protocol.org]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following RA190 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for performing Western blot analysis to investigate the cellular effects of RA190, a potent and selective inhibitor of the proteasome ubiquitin receptor RPN13/ADRM1. This compound covalently binds to cysteine 88 of RPN13, leading to an accumulation of polyubiquitinated proteins and subsequent induction of endoplasmic reticulum (ER) stress and apoptosis.[1][2][3][4] This protocol outlines methods for cell treatment, protein extraction, and immunoblotting to analyze key proteins in the this compound-induced signaling pathway, thereby enabling researchers to assess the compound's efficacy and mechanism of action.
Introduction
This compound is a bis-benzylidine piperidone that functions as an inhibitor of the ubiquitin-proteasome system (UPS).[4][5] The UPS is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins, playing a key role in protein homeostasis.[4][5] this compound specifically targets RPN13 (also known as ADRM1), a ubiquitin receptor in the 19S regulatory particle of the proteasome.[1][3][4] By binding to RPN13, this compound inhibits proteasome function, resulting in the accumulation of polyubiquitinated proteins.[1][2][3] This disruption of protein degradation leads to ER stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][4][6] In certain cancer models, this compound has also been shown to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα.[4][7]
Western blot analysis is an essential technique to elucidate the molecular mechanisms of this compound. This method allows for the detection and quantification of specific proteins, providing insights into the engagement of this compound with its target and the downstream cellular consequences. This application note provides a comprehensive protocol for Western blot analysis of key protein markers following this compound treatment.
Signaling Pathway Targeted by this compound
References
- 1. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a Proteasome Subunit ADRM1 Inhibitor, Suppresses Intrahepatic Cholangiocarcinoma by Inducing NF-KB-Mediated Cell Apoptosis [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of RA190
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RA190 and facing challenges with its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a potent, selective, and orally effective inhibitor of the proteasome ubiquitin receptor RPN13/ADRM1, with significant anticancer activity.[1] Its chemical structure, a bis-benzylidine piperidone, contributes to its low water solubility, which can pose challenges for in vitro and in vivo experimental setups, affecting bioavailability and consistent dosing.
Q2: What are the known solvents for this compound?
This compound is practically insoluble in water. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.
Q3: Are there any established methods to improve the aqueous solubility of this compound for experimental use?
Yes, one of the most effective documented methods for improving the aqueous solubility of this compound for in vivo studies is the use of cyclodextrins. Specifically, a formulation with 20% (w/v) β-hydroxyisopropyl-cyclodextrin in water has been successfully used. Other general techniques for enhancing the solubility of poorly water-soluble drugs, such as the preparation of solid dispersions and nanoparticle formulations, can also be explored for this compound.
Q4: How does this compound exert its anticancer effect?
This compound covalently binds to cysteine 88 of the RPN13 ubiquitin receptor within the 19S regulatory particle of the proteasome. This action inhibits the proteasome's function, leading to the accumulation of polyubiquitinated proteins. This accumulation induces unresolved endoplasmic reticulum (ER) stress and triggers apoptosis (programmed cell death) in cancer cells. Furthermore, this compound has been shown to block the proteasomal degradation of IκBα, which in turn inhibits the NF-κB signaling pathway, a key driver in many cancers.[2]
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Buffers
Problem: You are preparing a stock solution of this compound in DMSO and diluting it into an aqueous buffer (e.g., PBS, cell culture media) for your experiment, but you observe immediate or rapid precipitation of the compound.
Possible Causes and Solutions:
| Cause | Solution |
| Low Aqueous Solubility | The inherent hydrophobicity of this compound causes it to crash out of solution when the concentration of the organic solvent (DMSO) is significantly lowered in an aqueous environment. |
| "Salting Out" Effect | High salt concentrations in buffers like PBS can decrease the solubility of hydrophobic compounds. |
| Solution Preparation Technique | Adding the this compound stock solution too quickly or without adequate mixing can lead to localized high concentrations and precipitation. |
Recommended Action:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your aqueous solution, as higher concentrations can have off-target effects in biological assays.
-
Use a solubilizing agent: The most effective approach is to formulate this compound with a solubilizing agent prior to its addition to aqueous media. Cyclodextrins are highly recommended.
-
Stepwise Dilution: When diluting the DMSO stock, add it dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
Consider a co-solvent system: For certain applications, a mixture of solvents may help maintain solubility. However, the compatibility of these co-solvents with the experimental system must be verified.
Experimental Protocols
Protocol 1: Formulation of this compound with β-Hydroxyisopropyl-cyclodextrin
This protocol is based on a method successfully used for in vivo administration of this compound.
Materials:
-
This compound powder
-
β-Hydroxyisopropyl-cyclodextrin
-
Sterile, deionized water
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 20% (w/v) solution of β-hydroxyisopropyl-cyclodextrin in water. To do this, dissolve 2 g of β-hydroxyisopropyl-cyclodextrin in 10 mL of sterile water.
-
Gently warm the solution while stirring to ensure the complete dissolution of the cyclodextrin.
-
Once the cyclodextrin solution is clear, add the desired amount of this compound powder to achieve the target concentration.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Place the solution on a magnetic stirrer and mix for at least 1-2 hours at room temperature, protected from light.
-
After mixing, visually inspect the solution for any undissolved particles. If the solution is not clear, continue stirring or gently warm the solution.
-
Once the this compound is fully dissolved, sterile-filter the solution using a 0.22 µm filter.
-
Store the final formulation at 4°C, protected from light.
Protocol 2: Preparation of this compound Solid Dispersion (Illustrative Example)
This is a general protocol that can be adapted for this compound. The choice of polymer and drug-to-polymer ratio may need to be optimized.
Materials:
-
This compound powder
-
A suitable polymer carrier (e.g., PVP K30, Soluplus®, HPMC)
-
A common solvent for both this compound and the polymer (e.g., a mixture of dichloromethane and methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Dissolve both the this compound and the polymer in the chosen solvent system in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
The resulting solid dispersion can be collected as a powder and should be stored in a desiccator.
-
The aqueous solubility of the this compound solid dispersion can then be determined and compared to the unformulated drug.
Data Presentation
The following table provides an illustrative comparison of the potential improvement in aqueous solubility of a poorly soluble compound like this compound using different formulation strategies. Note: These values are representative and actual results for this compound may vary.
| Formulation | Solubilizing Agent | Typical Solubility Enhancement (Fold Increase) | Appearance of Aqueous Solution |
| Unformulated this compound | None | 1 (Baseline) | Suspension/Precipitate |
| This compound-Cyclodextrin Complex | β-Hydroxyisopropyl-cyclodextrin | 50 - 200 | Clear Solution |
| This compound-Cyclodextrin Complex | Sulfobutylether-β-cyclodextrin | 100 - 500 | Clear Solution |
| This compound Solid Dispersion | PVP K30 | 20 - 100 | Colloidal Suspension/Clear Solution |
| This compound Solid Dispersion | Soluplus® | 100 - 400 | Clear Micellar Solution |
Visualizations
This compound Mechanism of Action: Signaling Pathway
Caption: this compound inhibits the RPN13 subunit of the proteasome, leading to apoptosis and NF-κB pathway inhibition.
Experimental Workflow: Cyclodextrin Formulation
Caption: Workflow for preparing an aqueous formulation of this compound using β-hydroxyisopropyl-cyclodextrin.
Troubleshooting Logic: this compound Precipitation
Caption: A troubleshooting guide for addressing the precipitation of this compound in aqueous solutions.
References
Navigating RA190 Experiments: A Technical Support Guide to Managing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing RA190 in their experiments. A critical aspect of working with this compound is understanding and managing its off-target effects. While initially reported to target the proteasome ubiquitin receptor RPN13/ADRM1, subsequent research has revealed a more complex mechanism of action involving multiple cellular proteins. This guide offers troubleshooting advice and detailed protocols to help you interpret your results and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
This compound is a bis-benzylidine piperidone that was initially described as a covalent inhibitor of the proteasome ubiquitin receptor RPN13 (also known as ADRM1) at cysteine 88.[1] This interaction was proposed to inhibit proteasome function, leading to the accumulation of polyubiquitinated proteins and subsequent endoplasmic reticulum (ER) stress-related apoptosis in cancer cells.[1][2]
Q2: Is RPN13 the definitive target of this compound?
There is significant evidence challenging the notion that RPN13 is the primary, physiologically relevant target of this compound. A 2020 study by Dickson et al. found no evidence of physical engagement between this compound and RPN13 in cells.[2][3] Furthermore, modulating the levels of RPN13 in cancer cell lines did not affect their sensitivity to this compound, which would be expected if it were the primary target.[2]
Q3: What are the known off-target effects of this compound?
Chemical proteomics experiments have revealed that this compound engages with dozens of other proteins in various cancer cell lines.[2][3] This suggests that the cytotoxic effects of this compound are likely due to this polypharmacology rather than the specific inhibition of RPN13.[2] However, a comprehensive, publicly available list of these off-target proteins with their specific binding affinities is not currently available.
Q4: How do I interpret unexpected results in my this compound experiments?
Given the evidence of multiple off-target effects, unexpected phenotypes or cellular responses should be considered in the context of broad, multi-protein engagement. It is crucial to avoid attributing all observed effects solely to the inhibition of RPN13.
Q5: What are the recommended working concentrations for this compound?
The optimal concentration of this compound will vary depending on the cell line and experimental setup. For in vitro studies, concentrations typically range from 0.1 µM to 10 µM.[4] For in vivo mouse models, doses of 10-20 mg/kg administered intraperitoneally have been used.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cellular toxicity at low concentrations | The cell line may be particularly sensitive to one or more of this compound's off-targets. | Perform a detailed dose-response curve to determine the IC50 value for your specific cell line. Consider using a lower concentration range in your experiments. |
| Inconsistent results between experiments | Variability in cell culture conditions, passage number, or reagent preparation. | Standardize all experimental parameters. Ensure consistent cell density and health. Prepare fresh this compound solutions for each experiment. |
| Observed phenotype does not align with known proteasome inhibition effects | The phenotype may be driven by one or more of this compound's off-target interactions. | Investigate alternative signaling pathways that might be affected. Consider performing unbiased screening methods (e.g., proteomics, transcriptomics) to identify affected pathways. |
| Difficulty validating on-target engagement with RPN13 | As suggested by recent studies, this compound may not significantly engage RPN13 in a cellular context. | Utilize methods like the Cellular Thermal Shift Assay (CETSA) to assess target engagement with RPN13 and other potential off-targets in your experimental system. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various human ovarian cancer cell lines. This data highlights the variability in sensitivity across different genetic backgrounds.
| Cell Line | BRCA1 Status | This compound IC50 (nM) |
| A2780 | wt | 139 |
| TOV21G | wt | 148 |
| SKOV3 | wt | 73 |
| OVCAR3 | wt | 120 |
| UWB1.289+BRCA1 | wt | 44.8 |
| UWB1.289 | null | 43.9 |
| PEA1 | - | 386 |
| PEA2 | - | 396 |
| PEO1 | - | 232 |
| PEO4 | - | 168 |
| PEO14 | - | 375 |
| ES2 | - | 115 |
Key Experimental Protocols
Due to the limited availability of specific protocols for this compound off-target analysis, the following are detailed, generalized methodologies that can be adapted for your research.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement by observing the thermal stabilization of a protein upon ligand binding.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Harvesting and Lysis:
-
Harvest cells and wash with PBS.
-
Resuspend cell pellets in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Lyse cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation.
-
-
Heating and Precipitation:
-
Aliquot the clarified lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the tubes at room temperature for 3 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the protein levels of the target of interest (e.g., RPN13) and potential off-targets by Western blotting or other quantitative protein analysis methods.
-
-
Data Analysis:
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Kinase Profiling to Identify Off-Target Kinase Interactions
This protocol outlines a general approach for screening this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Kinase Panel Selection:
-
Choose a commercially available kinase panel that covers a broad range of the human kinome.
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound to be tested.
-
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate the reaction at the optimal temperature for the specific kinase (usually 30°C) for a defined period.
-
-
Detection:
-
Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., radiometric, fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value for each kinase.
-
Chemical Proteomics for Global Off-Target Identification
This protocol provides a general workflow for identifying the cellular targets of this compound using an activity-based protein profiling (ABPP) approach.
Methodology:
-
Probe Synthesis (if applicable):
-
For some chemical proteomics approaches, a tagged version of this compound (e.g., with a biotin or alkyne handle) may be required for enrichment. This would involve synthetic chemistry to modify the this compound molecule without disrupting its binding activity.
-
-
Cell Treatment and Lysis:
-
Treat cells with this compound or the tagged probe.
-
Lyse the cells under conditions that preserve protein-drug interactions.
-
-
Enrichment of this compound-Bound Proteins:
-
If a tagged probe is used, enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads for a biotin tag).
-
-
Proteomic Analysis:
-
Digest the enriched proteins into peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched in the this compound-treated sample compared to the control.
-
These enriched proteins represent potential off-targets of this compound.
-
Visualizations
Caption: Proposed signaling pathways of this compound, highlighting the shift from a single-target to a multi-target model.
Caption: Recommended experimental workflow for investigating this compound's off-target effects.
References
- 1. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Low RA190 Potency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low potency of RA190 in cell lines.
FAQs: Understanding this compound and Potency
Q1: What is this compound and what is its reported mechanism of action?
This compound is a bis-benzylidine piperidone compound that has been reported as a covalent inhibitor of the RPN13 (also known as ADRM1) ubiquitin receptor subunit of the 19S regulatory particle of the proteasome.[1] By binding to cysteine 88 of RPN13, this compound is thought to inhibit proteasome function, leading to the accumulation of polyubiquitinated proteins.[1][2][3] This accumulation induces unresolved endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[1][3] Consequently, downstream signaling pathways, such as the NF-κB pathway, which are dependent on proteasome activity, are inhibited.
Q2: Is RPN13 the only target of this compound?
While RPN13 is the most frequently cited target, some studies suggest that this compound may act as a promiscuous alkylator, engaging with multiple cellular proteins.[4] In some cell lines, modulating the levels of RPN13 did not affect the sensitivity to this compound, suggesting that its cytotoxic effects might not be solely dependent on RPN13 inhibition in all contexts.[4] This polypharmacology could contribute to its cytotoxic activity.[4]
Q3: What is a typical effective concentration for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line. For example, in multiple myeloma cell lines, IC50 values are often in the nanomolar range, while some ovarian cancer cell lines show sensitivity in the micromolar range. It is crucial to determine the IC50 in your specific cell line of interest and compare it to published data.
Troubleshooting Low this compound Potency
Observing lower than expected potency of this compound in your cell line can be due to a variety of factors, ranging from experimental execution to the intrinsic biology of the cells. This guide provides a structured approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Low this compound Potency
Caption: A workflow diagram outlining the key areas to investigate when troubleshooting low this compound potency.
Troubleshooting Guide Table
| Potential Cause | Recommended Action |
| Experimental Protocol & Execution | |
| Inaccurate Drug Concentration | Verify calculations for serial dilutions. Ensure proper dissolution of this compound in a suitable solvent like DMSO. Prepare fresh dilutions for each experiment. |
| Suboptimal Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Over-confluent or sparse cultures can affect drug response. |
| Incorrect Incubation Time | This compound's effect is time-dependent. Ensure the incubation time is consistent with established protocols (typically 48-72 hours for viability assays). |
| Serum Component Interference | Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Test a range of FBS concentrations or consider using serum-free media for a defined period if your cell line allows. |
| Cell Line-Specific Factors | |
| Intrinsic Resistance | Your cell line may have intrinsic resistance mechanisms. This could include lower expression of the RPN13 target, upregulation of drug efflux pumps (e.g., P-glycoprotein), or activation of pro-survival pathways that counteract this compound's effects. |
| Acquired Resistance | If you have been culturing the cells for a long time, they may have acquired resistance. It is advisable to use a fresh, low-passage vial of cells. |
| Cell Line Misidentification or Contamination | Verify the identity of your cell line using short tandem repeat (STR) profiling. Test for mycoplasma contamination, as it can significantly alter cellular responses. |
| This compound Compound Integrity | |
| Improper Storage | This compound should be stored as recommended by the supplier, typically desiccated at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Compound Degradation | If the compound is old or has been improperly stored, it may have degraded. Purchase a new batch of this compound and compare its potency to the old stock. |
| Data Analysis | |
| Inappropriate Curve Fitting | Use a non-linear regression model with a variable slope to fit your dose-response curve and calculate the IC50 value. |
| Incorrect Normalization | Ensure that your data is correctly normalized to vehicle-treated controls (as 100% viability) and a positive control for cell death or a no-cell control (as 0% viability). |
Quantitative Data: this compound IC50 Values
The following table summarizes reported IC50 values for this compound in various ovarian cancer cell lines to serve as a reference. Note that these values can vary between labs due to different experimental conditions.
| Cell Line | BRCA1 Status | This compound IC50 (nM) |
| T22 | wt | 16325 |
| BR5-FvB1 | null | 250 |
| BR5-Luc | null | 38 |
| C2KmFvB1 | wt | 436 |
| A2780 | - | 139 |
| TOV21G | - | 148 |
| ID8-vegf | - | 211 |
| SKOV3 | - | 73 |
| SKOV3-TR | - | 109 |
| OVCAR3 | - | 120 |
| UWB1.289+BRCA1 | - | 44.8 |
| UWB1.289 | null | 43.9 |
| PEA1 | - | 386 |
| PEA2 | - | 396 |
| PEO1 | - | 232 |
| PEO4 | - | 168 |
| PEO14 | - | 375 |
| ES2 | - | 115 |
Data sourced from a study on ovarian cancer cell lines.[5]
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cellular response to this compound.
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Signal Measurement: For MTT, add solubilization solution and read the absorbance at 570 nm. For XTT, read the absorbance at 450 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Ubiquitin Accumulation
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (and a positive control like Bortezomib) for 4-12 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against K48-linked ubiquitin overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-tubulin or GAPDH) to confirm equal protein loading.
Diagram: this compound Signaling Pathway
Caption: The proposed signaling pathway of this compound, leading to apoptosis and inhibition of the NF-κB pathway.
Protocol 3: ER Stress Analysis (qPCR for UPR Genes)
-
Cell Treatment: Treat cells with this compound for a time course (e.g., 6, 12, 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for key unfolded protein response (UPR) genes such as ATF4, CHOP (also known as DDIT3), and spliced XBP1. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Diagram: Logical Relationships in Potency Troubleshooting
Caption: A diagram illustrating the logical relationships between potential root causes and the observed outcome of low this compound potency.
References
- 1. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50 measurements for candidate iRPN13s in ovarian cancer cell lines (nM). [plos.figshare.com]
troubleshooting RA190 precipitation in cell culture media
Welcome to the technical support center for RA190. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their cell culture experiments and to provide troubleshooting guidance for common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bis-benzylidine piperidone compound that acts as a proteasome inhibitor.[1][2] It covalently binds to cysteine 88 of the RPN13/ADRM1 ubiquitin receptor on the 19S regulatory particle of the proteasome.[1][2] This binding inhibits the function of the proteasome, leading to a rapid accumulation of polyubiquitinated proteins within the cell.[1][2] This accumulation induces endoplasmic reticulum (ER) stress and ultimately triggers apoptosis (programmed cell death).[2][3][4]
Q2: In which research areas is this compound typically used?
This compound is primarily used in cancer research. Studies have shown its efficacy against various cancer cell lines, including multiple myeloma, ovarian cancer, cervical cancer (particularly HPV-positive cells), and intrahepatic cholangiocarcinoma.[1][2][5] It has demonstrated activity even in cell lines that are resistant to other proteasome inhibitors like bortezomib.[2]
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][3] It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[3]
Q4: How should this compound stock solutions be stored?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its hydrophobic nature. The following guide provides potential causes and solutions to help you overcome this problem.
Problem: I observe a precipitate or cloudiness in my cell culture medium after adding the this compound working solution.
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound is poorly soluble in water-based solutions like cell culture media. When the DMSO stock is diluted, the this compound can come out of solution. | 1. Increase Stock Concentration: Prepare a higher concentration stock solution in DMSO (e.g., 10-20 mM). This allows for the addition of a smaller volume of the stock solution to the media, keeping the final DMSO concentration low (ideally ≤0.1%) and reducing the likelihood of precipitation. 2. Stepwise Dilution: Instead of adding the this compound stock directly to the full volume of media, first pre-dilute the stock in a small volume of serum-free media or PBS. Mix thoroughly and then add this intermediate dilution to the final volume of media. 3. Vortexing/Mixing: When adding the this compound stock or intermediate dilution to the media, vortex or gently swirl the media to ensure rapid and uniform distribution of the compound. |
| Final Concentration Too High | The desired final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific medium. | 1. Determine Optimal Concentration: Perform a dose-response experiment starting with a lower concentration range (e.g., 0.1-1 µM) and gradually increasing it to find the maximum soluble and effective concentration for your specific cell line and media type. 2. Consult Literature: Review published studies that have used this compound in similar cell lines to get an idea of effective and well-tolerated concentration ranges. For example, HeLa cells have been treated with this compound at concentrations up to 5 µM.[1] |
| Media Composition and Temperature | Components in the cell culture medium (e.g., salts, proteins in serum) and temperature changes can affect the solubility of this compound. | 1. Pre-warm Media: Ensure your cell culture media is at the appropriate temperature (typically 37°C) before adding the this compound solution. Adding a cold solution to warm media or vice versa can cause precipitation. 2. Serum Concentration: If using serum, consider the effect it may have on compound solubility. In some cases, proteins in serum can help stabilize hydrophobic compounds. You may need to optimize the serum percentage in your media. |
| Incorrect Stock Solution Preparation | If the initial this compound stock solution in DMSO is not fully dissolved, any subsequent dilutions will also contain undissolved particles. | 1. Ensure Complete Dissolution: After adding DMSO to the this compound powder, ensure it is completely dissolved by vortexing and, if necessary, gentle warming (be cautious as heat can degrade the compound). Visually inspect the solution to ensure there are no visible particles before making further dilutions. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound powder and DMSO to prepare a 10 mM stock solution. The molecular weight of this compound is 596.76 g/mol .
-
Aseptically weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution, but avoid prolonged heating.
-
Visually confirm that no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required for your experiment)
-
Sterile tubes
Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment (e.g., 1 µM).
-
Perform a serial dilution to prepare the final working solution. For example, to make a 1 µM working solution in 10 mL of media:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed media in a sterile tube. This gives you a 10 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
Add 1 mL of the 10 µM intermediate solution to 9 mL of pre-warmed media to achieve the final 1 µM concentration.
-
-
Gently mix the final working solution before adding it to your cell culture plates.
-
The final DMSO concentration in this example would be 0.01%, which is generally well-tolerated by most cell lines.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Signaling
This compound inhibits the proteasome by targeting the RPN13 subunit. This leads to the accumulation of polyubiquitinated proteins, which triggers ER stress. Prolonged ER stress activates apoptotic pathways, leading to cell death.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for Troubleshooting this compound Precipitation
This workflow outlines a systematic approach to identifying and resolving this compound precipitation issues in your cell culture experiments.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. RPN13 Inhibitor, this compound - CAS 1617495-03-0 - Calbiochem | 530341 [merckmillipore.com]
- 5. This compound, a Proteasome Subunit ADRM1 Inhibitor, Suppresses Intrahepatic Cholangiocarcinoma by Inducing NF-KB-Mediated Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RA190 Dosage for In Vivo Tumor Suppression
Welcome to the technical support center for the utilization of RA190 in in vivo tumor suppression studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in in vivo experiments.
1. What is the mechanism of action of this compound?
This compound is a bis-benzylidine piperidone that acts as a proteasome inhibitor. It covalently binds to cysteine 88 of the RPN13 (also known as ADRM1) ubiquitin receptor in the 19S regulatory particle of the proteasome.[1][2][3] This binding inhibits proteasome function, leading to a rapid accumulation of polyubiquitinated proteins within the cell.[1][2][4] This accumulation induces endoplasmic reticulum (ER) stress and triggers apoptosis (programmed cell death) in cancer cells.[1][2][4] Additionally, this compound has been shown to block the degradation of IκBα, which in turn inhibits the NF-κB signaling pathway, a critical driver in many cancers.[2][4]
2. What are the recommended starting dosages for this compound in mouse models?
The optimal dosage of this compound can vary depending on the tumor model, administration route, and treatment schedule. Based on preclinical studies, here are some general recommendations:
-
Intraperitoneal (i.p.) injection: Doses ranging from 10 mg/kg to 20 mg/kg administered daily or on a twice-weekly schedule have been shown to be effective in multiple myeloma, ovarian cancer, and cholangiocarcinoma xenograft models.[5][6]
-
Oral (p.o.) administration: A dosage of 40 mg/kg administered every third day has demonstrated significant tumor growth inhibition in a syngeneic mouse tumor model.[2]
It is always recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model and experimental conditions.
3. What is the appropriate vehicle for formulating this compound for in vivo administration?
A commonly used vehicle for preparing this compound for intraperitoneal injection is a mixture of DMSO, PEG300, Tween-80, and saline. For oral administration, this compound has been formulated in 20% (w/v) β-hydroxyisopropyl-cyclodextrin in water.[2]
4. What is the expected bioavailability and half-life of this compound in mice?
Pharmacokinetic studies in mice have shown that after intraperitoneal administration of 10 mg/kg this compound, peak plasma levels are reached in 2 hours, with a terminal half-life of 25.5 hours.[2] Following oral administration of 20 mg/kg, this compound plasma concentrations rise rapidly within the first hour and have a terminal half-life of 2.6 hours.[2] this compound distributes to plasma and major organs, with the exception of the brain.[1][3]
5. Is this compound generally well-tolerated in mice?
Preclinical studies have indicated that this compound is generally well-tolerated in mice at therapeutic doses.[6] Studies have reported no significant weight loss in mice treated with effective doses of this compound.[7]
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter during your in vivo experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor tumor growth inhibition | - Sub-optimal dosage- Inappropriate administration route- Low bioavailability- Tumor model resistance | - Perform a dose-response study to identify the optimal dose.- Consider switching from oral to intraperitoneal administration for potentially higher bioavailability.- Ensure proper formulation and administration techniques.- Characterize the expression of RPN13 in your tumor model, as this compound's efficacy is dependent on its target. |
| Signs of toxicity in mice (e.g., significant weight loss, lethargy) | - Dosage is too high- Vehicle toxicity- Frequent administration | - Reduce the dosage of this compound.- Decrease the frequency of administration (e.g., from daily to every other day).- Administer a vehicle-only control to rule out vehicle-related toxicity.- Monitor animal health closely, including daily weight measurements. |
| Variability in tumor growth within treatment groups | - Inconsistent tumor cell implantation- Differences in animal age, weight, or health status- Inaccurate dosing | - Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each mouse.- Use age- and weight-matched animals and randomize them into treatment and control groups.- Calibrate all equipment used for dosing and ensure accurate administration for each animal. |
| This compound solution precipitates during preparation or administration | - Poor solubility of this compound in the chosen vehicle- Temperature changes | - Follow the recommended formulation protocol carefully, ensuring each component is fully dissolved before adding the next.- Prepare the formulation fresh before each use.- Gently warm the solution if precipitation occurs due to cold, but be cautious of temperature-sensitive degradation. |
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across various cancer models as reported in published studies.
Table 1: In Vivo Efficacy of this compound in Preclinical Cancer Models
| Tumor Model | Mouse Strain | This compound Dose & Route | Treatment Schedule | Outcome | Reference |
| Multiple Myeloma (NCI-H929) | NOG | 20 mg/kg i.p. | Daily for 7 days | Potent anti-tumor activity | [2] |
| Multiple Myeloma (MM.1S) | CB-17 SCID | 15 mg/kg i.p. | Twice-weekly | Inhibition of tumor growth | [6] |
| Ovarian Cancer (ES2-luciferase) | Nude | 10 mg/kg i.p. | Daily for 14 days | Significant inhibition of tumor growth | [2] |
| HPV16+ Syngeneic Tumor (TC-1) | C57BL/6 | 40 mg/kg p.o. | Every third day for 14 days | Significant inhibition of tumor growth | [2] |
| Hepatocellular Carcinoma (HepG2-Luc) | N/A | 20 mg/kg i.p. | Daily for 21 days | Significant reduction in tumor growth | [5] |
| Intrahepatic Cholangiocarcinoma (PDX) | N/A | 20 mg/kg | Twice a week | Powerful suppressive effect on tumor growth | [1] |
Detailed Experimental Protocols
1. Preparation of this compound for Intraperitoneal Injection
This protocol provides a method for formulating this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing concentration.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween-80 and mix again until the solution is homogenous.
-
Finally, add saline to reach the final desired volume and concentration. Mix well.
-
The final concentration of DMSO in the formulation should be kept low (typically ≤10%) to minimize toxicity.
2. In Vivo Tumor Xenograft Study Workflow
This protocol outlines a general workflow for conducting an in vivo tumor suppression study with this compound.
Procedure:
-
Cell Culture: Culture the desired cancer cell line under sterile conditions.
-
Animal Acclimatization: Acclimate the mice to the animal facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Harvest and count the cancer cells.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously or orthotopically implant a specific number of cells into each mouse.
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, begin measuring tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Alternatively, for luciferase-expressing cell lines, tumor growth can be monitored using bioluminescence imaging.
-
-
Randomization and Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into control and treatment groups.
-
Begin treatment with this compound or vehicle control according to the planned dosage, route, and schedule.
-
-
Monitoring of Animal Health:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Record the body weight of each mouse at regular intervals.
-
-
Endpoint:
-
Continue treatment and monitoring until the pre-defined study endpoint is reached (e.g., tumors in the control group reach a maximum size, a specific time point is reached, or significant toxicity is observed).
-
Euthanize the mice and collect tumors and other tissues for further analysis (e.g., histopathology, western blotting).
-
Visualizations
Below are diagrams to visually represent key aspects of this compound's mechanism and its application in experimental workflows.
Caption: Mechanism of action of this compound.
Caption: A typical workflow for an in vivo tumor suppression study.
Caption: Troubleshooting decision tree for in vivo this compound experiments.
References
- 1. karger.com [karger.com]
- 2. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of multiple myeloma: technologic platforms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis-benzylidine Piperidone this compound treatment of hepatocellular carcinoma via binding RPN13 and inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human plasmacytoma xenograft models [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
how to address RA190 instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RA190. The information provided addresses common challenges related to the aqueous instability of this compound during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bis-benzylidine piperidone that acts as an inhibitor of the 26S proteasome. It functions by covalently binding to cysteine 88 of the RPN13 (also known as ADRM1) ubiquitin receptor subunit in the 19S regulatory particle of the proteasome. This binding inhibits the proteasome's function, leading to a rapid accumulation of polyubiquitinated proteins within the cell. This disruption of protein homeostasis can trigger endoplasmic reticulum (ER) stress and apoptosis, making this compound a compound of interest for cancer research, particularly in multiple myeloma and human papillomavirus (HPV)-transformed cells.
Q2: Why is this compound difficult to dissolve in aqueous solutions?
This compound is a hydrophobic molecule, meaning it has poor solubility in water and aqueous buffers such as phosphate-buffered saline (PBS). This is a common challenge with many small molecule inhibitors developed for biological research. Direct dissolution in aqueous media will likely result in precipitation and an inaccurate final concentration.
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, with concentrations of 100 mg/mL being achievable. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.
Q4: How should I store my this compound stock solution?
Once prepared in DMSO, it is recommended to aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Under these conditions, the stock solution can be stable for several months.
Q5: What is the maximum concentration of DMSO that is safe for my cells in culture?
The tolerance of cell lines to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated samples) in your experiments.
Troubleshooting Guide: Addressing this compound Instability in Experiments
This guide provides solutions to common problems encountered when using this compound in aqueous experimental setups.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer or cell culture medium. | 1. Poor aqueous solubility of this compound. 2. Final concentration of this compound is too high for the aqueous environment. 3. Insufficient mixing upon dilution. | 1. Optimize the dilution method: Add the this compound DMSO stock solution to your aqueous buffer or medium dropwise while vortexing or stirring vigorously to ensure rapid and uniform dispersion.2. Use a multi-step dilution: Perform serial dilutions, first into a smaller volume of the aqueous solution and then to the final desired volume.3. Lower the final concentration: If precipitation persists, consider using a lower final concentration of this compound if experimentally feasible.4. Incorporate solubilizing agents: For in vivo or specific in vitro assays, consider using a formulation with co-solvents and surfactants (see Experimental Protocols section). |
| Inconsistent or lower-than-expected experimental results. | 1. Degradation of this compound in the aqueous working solution. 2. Precipitation of this compound leading to a lower effective concentration. 3. Adsorption of the hydrophobic compound to plasticware. | 1. Prepare fresh working solutions: Prepare the final aqueous dilution of this compound immediately before adding it to your experimental setup. Avoid storing this compound in aqueous solutions for extended periods.2. Visually inspect for precipitation: Before adding the working solution to your cells or assay, carefully inspect the solution for any visible precipitate. If observed, prepare a fresh solution using the optimized dilution methods described above.3. Use low-adhesion plasticware: For sensitive assays, consider using low-protein-binding microplates and tubes to minimize the loss of this compound due to adsorption. |
| Cloudiness or turbidity in the cell culture medium after adding this compound. | 1. Interaction of this compound with components in the serum of the cell culture medium. 2. Formation of insoluble this compound aggregates. | 1. Reduce serum concentration: If your cell line can tolerate it, consider reducing the serum percentage in your culture medium during the this compound treatment period.2. Use serum-free medium: For short-term experiments, it may be possible to treat the cells in a serum-free medium to avoid potential interactions.3. Filter the final working solution: If appropriate for your application, you can filter the final diluted this compound solution through a 0.22 µm syringe filter to remove any aggregates before adding it to the cells. Note that this may slightly decrease the final concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for long-term storage and subsequent dilution for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene tube
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial and the anhydrous DMSO to come to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 5.97 mg of this compound, assuming a molecular weight of 596.76 g/mol ).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
Objective: To prepare a diluted working solution of this compound in cell culture medium for treating cells.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium. Remember to account for the final DMSO concentration, keeping it below 0.5%.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Add the freshly prepared this compound working solution to your cells immediately.
Protocol 3: Formulation of this compound for In Vivo Animal Studies
Objective: To prepare a stable formulation of this compound for intraperitoneal (i.p.) or oral (p.o.) administration in animal models. This protocol is adapted from published in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 23.8 mg/mL).
-
To prepare a 1 mL final formulation, follow these steps in order: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline and mix well.
-
The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer the formulation to the animals immediately after preparation.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Inhibition of the Ubiquitin-Proteasome System
Caption: this compound inhibits the RPN13 subunit of the proteasome, preventing protein degradation.
Downstream Effects of this compound: ER Stress and NF-κB Pathway Inhibition
Caption: this compound induces ER stress and inhibits the NF-κB pathway, leading to apoptosis.
Experimental Workflow for Assessing this compound Efficacy In Vitro
Caption: A typical workflow for evaluating the effects of this compound on cultured cells.
Navigating RA190-Associated Toxicity in Non-Cancerous Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the toxicity of RA190 in non-cancerous cells. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
FAQs & Troubleshooting Guides
1. Understanding this compound's Cytotoxicity Profile
Question: Why am I observing significant cytotoxicity in my non-cancerous control cell lines treated with this compound?
Answer: This is a documented observation. Studies have shown that this compound exhibits similar cytotoxic effects in both cancerous and non-malignant cell lines, with IC50 values for both typically falling within the 1–10 μM range[1]. This lack of a broad therapeutic window is a primary challenge in its preclinical development. The underlying reason for this is likely due to this compound's mechanism of action.
2. The Evolving Understanding of this compound's Mechanism of Action
Question: I thought this compound specifically targets the RPN13 subunit of the proteasome. Why is it so toxic to normal cells?
Answer: While initial studies identified the ubiquitin receptor RPN13 as the primary target of this compound, more recent research has challenged this view. A 2020 study using chemical proteomics revealed that this compound is a promiscuous alkylator, engaging with dozens of other proteins within the cell[1]. This "polypharmacology" means that the cytotoxic effects of this compound are likely not solely due to the inhibition of RPN13 but are a result of interactions with numerous other cellular targets, many of which are essential for the survival of both cancerous and non-cancerous cells. This off-target activity is a significant contributor to its toxicity in normal cells.
3. Strategies for Mitigating this compound Toxicity
Question: What experimental approaches can I take to reduce the toxicity of this compound in my non-cancerous cell models while preserving its anti-cancer effects?
Answer: Currently, there is a lack of published research on specific strategies to mitigate this compound toxicity in non-cancerous cells. However, based on general principles of cancer therapy and the known mechanisms of drug-induced toxicity, several avenues are worth exploring in your research:
-
Combination Therapy with Cytoprotective Agents: The co-administration of antioxidants, such as N-acetylcysteine (NAC), has been shown to reduce the toxicity of certain chemotherapeutic agents without compromising their efficacy[2][3][4]. NAC functions by replenishing intracellular glutathione stores, a key cellular antioxidant, thereby protecting cells from oxidative stress-induced damage[3][5]. While not yet tested with this compound, this approach warrants investigation.
-
Dose Optimization and Scheduling: Carefully titrating the concentration of this compound to the lowest effective dose for your cancer cell line of interest can help to minimize toxicity in non-cancerous cells. Additionally, exploring different treatment schedules, such as intermittent dosing, may allow normal cells to recover while still exerting a therapeutic effect on cancer cells.
-
Targeted Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes could improve its therapeutic index[6][7]. These delivery systems can be designed to preferentially accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect or by functionalizing their surface with ligands that bind to receptors overexpressed on cancer cells. This would reduce the exposure of healthy tissues to the drug. While specific formulations for this compound are not yet described in the literature, this is a promising area for future research.
4. Troubleshooting Common Experimental Issues
Question: My dose-response curves for this compound in cancerous and non-cancerous cell lines are nearly identical. How can I identify a therapeutic window?
Answer: This is a common challenge with this compound due to its limited selectivity. To better define a potential therapeutic window, consider the following:
- Expand your cell line panel: Test a wider range of both cancer and normal cell lines from different tissues of origin. Subtle differences in sensitivity may emerge.
- Use a more sensitive assay: Instead of a standard endpoint viability assay, consider using real-time cytotoxicity assays that can reveal kinetic differences in the cellular response to this compound.
- Incorporate 3D culture models: Spheroids or organoids may better recapitulate the in vivo environment and could reveal a differential response to this compound that is not apparent in 2D culture.
Question: I am observing unexpected phenotypic changes in my cells treated with this compound that don't seem to be related to proteasome inhibition. What could be the cause?
Answer: Given the evidence of this compound's polypharmacology, these off-target effects are not surprising. To investigate this further:
- Proteomic analysis: Perform proteome-wide analysis of your cells treated with this compound to identify other potential protein targets.
- Pathway analysis: Use bioinformatics tools to analyze the potential downstream effects of the identified off-target interactions.
- Consult the literature: Review the list of proteins identified as being engaged by this compound in the 2020 study by Dickson et al. to see if any of those could explain your observed phenotype[1].
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various human cancer cell lines. It is important to note the general observation that non-malignant cells show similar sensitivity, with IC50 values also in the 1-10 µM range[1]. A comprehensive list of IC50 values for a wide range of specific non-cancerous cell lines is not currently available in the published literature.
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ≤0.3 | [8] |
| CaSki | Cervical Cancer | ≤0.3 | [8] |
| SiHa | Cervical Cancer | ≤0.3 | [8] |
| HT3 | Cervical Cancer (HPV-) | >5 | [8] |
| C33A | Cervical Cancer (HPV-) | >5 | [8] |
| HOK-16B | HPV16-immortalized oral keratinocytes | More sensitive than HaCaT | [8] |
| HaCaT | Spontaneously immortalized keratinocytes (HPV-) | Less sensitive than HOK-16B | [8] |
| FaDu | Head and Neck Cancer (HPV-) | Less sensitive than HOK-16B | [8] |
| RPMI-8226 | Multiple Myeloma | ≤0.1 | [9] |
| ANBL6 | Multiple Myeloma | ≤0.1 | [9] |
| NCI-H929 | Multiple Myeloma | Not specified | [9] |
| ES2 | Ovarian Cancer | Not specified | [9] |
Selectivity Index (SI): The selectivity index is a ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Due to the limited availability of specific IC50 data for a wide range of normal cell lines, a comprehensive SI table for this compound cannot be constructed at this time. However, the available data suggests the SI for this compound is generally low.
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay
This protocol provides a general framework for determining the IC50 value of this compound in both cancerous and non-cancerous cell lines.
Materials:
-
This compound
-
Cell lines of interest (cancerous and non-cancerous)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity and selectivity.
Caption: Troubleshooting logic for addressing high this compound toxicity.
References
- 1. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exogenous supplementation of N-acetylcysteine Can Reduce Hepatotoxicity Induced by Ascites Fluid (Cell-Free) Adsorbed Over Protein-A-Containing Staphylococcus aureus Cowan-I Without Compromising Its Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Impact of Co-Administration of N-Acetylcysteine and Vitamin E on Cyclophosphamide-Induced Ovarian Toxicity in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationale for the use of N-acetylcysteine in both prevention and adjuvant therapy of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ejbps.com [ejbps.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating RA190 Research: A Technical Support Guide for Conflicting Results
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues and addressing conflicting findings in studies involving the investigational agent RA190.
Frequently Asked Questions (FAQs)
Q1: What is the proposed primary mechanism of action for this compound?
This compound was initially identified as a bis-benzylidine piperidone that covalently binds to cysteine 88 of the RPN13 (also known as ADRM1) ubiquitin receptor in the 19S regulatory particle of the proteasome.[1] This action is thought to inhibit proteasome function, leading to a rapid accumulation of polyubiquitinated proteins and subsequently inducing endoplasmic reticulum stress-related apoptosis in cancer cells.[1]
Q2: In which cancer types has this compound shown preclinical efficacy?
Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models. It has shown potency in multiple myeloma cell lines, including those resistant to the proteasome inhibitor bortezomib.[1] Additionally, this compound has been shown to preferentially kill human papillomavirus (HPV)-transformed cancer cells by stabilizing targets of the HPV E6 oncoprotein for degradation.[2] In vivo studies have reported that this compound administration reduced the growth of multiple myeloma and ovarian cancer xenografts and retarded the growth of HPV16-positive syngeneic mouse tumors.[1][2]
Q3: What is the Ubiquitin-Proteasome System (UPS) and why is it a target in cancer therapy?
The UPS is a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins, thereby maintaining cellular homeostasis.[3] This system involves a cascade of enzymes (E1, E2, and E3 ligases) that tag substrate proteins with ubiquitin, marking them for degradation by the proteasome.[4] In cancer cells, the UPS is often overworked due to the high rate of production of abnormal proteins.[5] Targeting the UPS, for instance with proteasome inhibitors, can lead to the accumulation of these toxic proteins and trigger apoptosis, making it a key strategy in cancer therapy.[6]
Troubleshooting Guide for Conflicting Experimental Results
A significant challenge in this compound research is the emergence of conflicting data regarding its primary target and mechanism of action. This guide addresses these discrepancies and provides actionable steps for researchers.
Issue 1: Discrepancy in the identification of RPN13 as the primary target of this compound.
Potential Causes for Discrepancy:
-
Off-Target Effects: this compound is an electrophilic molecule and may react with numerous cellular proteins other than RPN13.[7] The observed cellular effects might be a composite result of these multiple interactions.
Troubleshooting Workflow:
Caption: Workflow for investigating conflicting this compound target identification.
Recommended Experimental Protocols:
-
Target Engagement Assays:
-
Chemical Proteomics: Employ competitive chemical proteomics to identify the full spectrum of cellular proteins that interact with this compound in your specific cell line. This can provide a more unbiased view of its targets.
-
Cellular Thermal Shift Assay (CETSA): Assess the binding of this compound to RPN13 and other potential targets in intact cells. A shift in the thermal stability of a protein upon ligand binding can indicate direct engagement.
-
-
Genetic Approaches:
-
RPN13 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of RPN13. If RPN13 is the primary target, its depletion should confer resistance to this compound. One study found that altering RPN13 levels did not affect sensitivity to this compound.[7]
-
RPN13 Overexpression: Conversely, overexpressing RPN13 might sensitize cells to this compound if it is the primary target.
-
Issue 2: Variable Cytotoxicity of this compound Across Different Cancer Cell Lines.
Researchers may observe that the cytotoxic potency of this compound varies significantly between different cancer cell lines, even within the same cancer type.
Potential Causes for Variation:
-
Differential Expression of Targets: If this compound has multiple targets, the expression levels of these proteins could vary between cell lines, leading to different sensitivities.
-
Cellular Redox State: As an electrophilic compound, the activity of this compound could be influenced by the cellular redox environment.
-
Drug Efflux Pump Activity: Differences in the expression and activity of drug efflux pumps (e.g., P-glycoprotein) could alter the intracellular concentration of this compound.
Data Summary: In Vitro and In Vivo this compound Studies
The following tables summarize key quantitative data from selected this compound studies to facilitate comparison.
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Duration (hr) | Reported IC50/Effect | Citation |
| HeLa | Cervical Cancer | 48 | Viability Assay | [8] |
| NCI-H929 | Multiple Myeloma | Not Specified | Sensitive to this compound | [1] |
| Bortezomib-resistant MM lines | Multiple Myeloma | Not Specified | Remained potent | [2] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Cancer Model | Mouse Strain | This compound Dose and Administration | Treatment Duration | Outcome | Citation |
| NCI-H929-GFP-Luc xenograft | NOG mice | 20 mg/kg, i.p. | Not Specified | Potent anti-tumor activity | [2] |
| ES2-luciferase ovarian cancer | Nude mice | Not Specified | 14 days | Reduced tumor growth | [2] |
| HPV16+ syngeneic tumor | Not Specified | Oral administration | Not Specified | Retarded tumor growth | [2] |
Signaling Pathways and Experimental Design
This compound and the Ubiquitin-Proteasome System
The intended, though now debated, mechanism of this compound involves the inhibition of the proteasome. The following diagram illustrates the proposed point of intervention.
Caption: Proposed mechanism of this compound action via RPN13 inhibition in the UPS.
Given the conflicting data, it is crucial to design experiments that can dissect the on-target versus off-target effects of this compound.
Experimental Design Logic:
Caption: Logical framework for designing experiments to clarify this compound's mechanism.
References
- 1. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impact-of-losing-hrpn13-pru-or-uchl5-on-proteasome-clearance-of-ubiquitinated-proteins-and-ra190-cytotoxicity - Ask this paper | Bohrium [bohrium.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Physical and Functional Analysis of the Putative Rpn13 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
RA190 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RA190.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a bis-benzylidine piperidone that was initially identified as a covalent inhibitor of the proteasome ubiquitin receptor RPN13 (also known as ADRM1) at cysteine 88.[1][2] This inhibition is thought to block the function of the 19S regulatory particle of the proteasome, leading to a rapid accumulation of polyubiquitinated proteins.[1][2] This accumulation induces endoplasmic reticulum stress and, ultimately, apoptosis in cancer cells.[1][2] this compound has shown efficacy in multiple myeloma cell lines, including those resistant to the proteasome inhibitor bortezomib.[1][2]
Q2: Is RPN13 the definitive target of this compound?
There is conflicting evidence regarding the primary target of this compound. While early studies provided strong evidence for RPN13 as the direct target, more recent research suggests that this compound may not physically engage with RPN13 in cells. This later research proposes that this compound's anti-cancer effects could be due to its interaction with a multitude of other proteins, a phenomenon known as polypharmacology. A key piece of evidence from this study is that the levels of Rpn13 expression in HeLa and melanoma cells did not correlate with the cells' sensitivity to this compound.
Q3: In which cancer types has this compound shown activity?
This compound has demonstrated anti-tumor activity in preclinical models of several cancers, including:
-
Multiple Myeloma (including bortezomib-resistant lines)[1][2]
-
Ovarian Cancer[2]
-
Cervical Cancer (preferentially in HPV-transformed cells)[1]
-
Hepatocellular Carcinoma
Q4: What are the known resistance mechanisms to this compound?
Specific mechanisms of acquired resistance to this compound in cancer cells are not yet well-documented in the scientific literature. However, one study has suggested a potential mechanism involving the antioxidant enzyme superoxide dismutase (SOD1). This research indicated that this compound-induced cytotoxicity is linked to a decrease in SOD1 levels, and conversely, the forced expression of SOD1 can inhibit cell death induced by this compound.[3] This suggests that upregulation of SOD1 could be a potential resistance mechanism.
It is noteworthy that this compound has been shown to be effective against bortezomib-resistant multiple myeloma cells, indicating that the mechanisms of resistance to these two proteasome-targeting agents may not be the same.[1]
Troubleshooting Guide
Issue 1: Inconsistent anti-cancer effects of this compound in our cell lines.
-
Possible Cause 1: Off-target effects and polypharmacology.
-
Explanation: As mentioned in the FAQs, there is evidence to suggest that this compound may not have a single, specific target. Its cytotoxic effects might be the result of interactions with multiple cellular proteins. The expression and importance of these potential off-targets can vary significantly between different cancer cell lines, leading to inconsistent results.
-
Recommendation:
-
Characterize your cell line: Perform baseline proteomic analysis to understand the protein expression profile of your cells. This may help in identifying potential off-target proteins that could be responsible for the observed effects.
-
Control experiments: Include a panel of diverse cancer cell lines in your experiments to assess the spectrum of this compound activity.
-
Validate findings with other techniques: If you hypothesize a specific pathway is involved, use other tool compounds or genetic approaches (e.g., siRNA, CRISPR) to validate the role of that pathway in your system.
-
-
-
Possible Cause 2: Variable RPN13 expression is not correlating with sensitivity.
-
Explanation: Given the controversy surrounding RPN13 as the primary target, you may not see a direct correlation between RPN13 protein levels and the IC50 of this compound in your panel of cell lines.
-
Recommendation:
-
Measure RPN13 levels: Quantify RPN13 protein expression in your cell lines via Western blot or quantitative mass spectrometry.
-
Correlation analysis: Plot RPN13 expression against this compound IC50 values. A lack of correlation would be consistent with the findings that challenge RPN13 as the sole target.
-
-
Issue 2: Difficulty in detecting the accumulation of polyubiquitinated proteins after this compound treatment.
-
Possible Cause 1: Suboptimal lysis buffer or immunoblotting conditions.
-
Explanation: The detection of high molecular weight polyubiquitinated proteins can be challenging. The choice of lysis buffer and the Western blot protocol are critical.
-
Recommendation:
-
Use a strong lysis buffer: Employ a lysis buffer containing a strong denaturant like SDS to effectively solubilize large protein aggregates.
-
Include deubiquitinase (DUB) inhibitors: Add DUB inhibitors such as N-ethylmaleimide (NEM) to your lysis buffer to prevent the removal of ubiquitin chains during sample preparation.
-
Optimize gel electrophoresis: Use a lower percentage polyacrylamide gel or a gradient gel to better resolve high molecular weight proteins.
-
Transfer conditions: Ensure efficient transfer of large proteins to the membrane by optimizing the transfer time and voltage. A wet transfer system is often more efficient for high molecular weight proteins than semi-dry systems.
-
-
-
Possible Cause 2: Insufficient drug concentration or treatment time.
-
Explanation: The accumulation of polyubiquitinated proteins is a dose- and time-dependent process.
-
Recommendation:
-
Perform a time-course experiment: Treat cells with a fixed concentration of this compound and harvest at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration.
-
Perform a dose-response experiment: Treat cells for a fixed time with a range of this compound concentrations to identify the concentration that induces a robust accumulation of polyubiquitinated proteins.
-
-
Quantitative Data
Table 1: IC50 Values of this compound in Ovarian Cancer Cell Lines
| Cell Line | BRCA1 Status | This compound IC50 (nM) |
| T22 | wt | 16325 |
| BR5-FvB1 | null | 250 |
| BR5-Luc | null | 38 |
| C2KmFvB1 | wt | 436 |
| A2780 | - | 139 |
| TOV21G | - | 148 |
| ID8-vegf | - | 211 |
| SKOV3 | - | 73 |
| SKOV3-TR | - | 109 |
| OVCAR3 | - | 120 |
| UWB1.289+BRCA1 | wt | 44.8 |
| UWB1.289 | null | 43.9 |
| PEA1 | - | 386 |
| PEA2 | - | 396 |
| PEO1 | - | 232 |
| PEO4 | - | 168 |
| PEO14 | - | 375 |
| ES2 | - | 115 |
Data extracted from a publicly available dataset. The original source should be consulted for detailed experimental conditions.
Experimental Protocols
1. Cell Viability (XTT) Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the overnight medium from the cells and replace it with medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance of the samples in a microplate reader at 450 nm (with a reference wavelength of 650 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
2. Immunoblotting for Polyubiquitinated Proteins
-
Objective: To detect the accumulation of polyubiquitinated proteins in cells treated with this compound.
-
Methodology:
-
Plate cells and treat with this compound or a vehicle control for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a DUB inhibitor (e.g., 10 mM N-ethylmaleimide).
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE using a 4-15% gradient gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for K48-linked polyubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Methodology:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare this compound for administration (e.g., dissolved in a vehicle such as DMSO and further diluted in corn oil).
-
Administer this compound to the treatment group via intraperitoneal (i.p.) or oral (p.o.) gavage at a specified dose (e.g., 20 mg/kg/day). Administer the vehicle to the control group.
-
Treat the mice for a defined period (e.g., 2-3 weeks).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).
-
Visualizations
Caption: Proposed mechanisms of this compound action, highlighting the controversy surrounding its primary target.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
- 1. A bis-Benzylidine Piperidone Targeting Proteasome Ubiquitin Receptor RPN13/ADRM1 as a therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bis-benzylidine piperidone targeting proteasome ubiquitin receptor RPN13/ADRM1 as a therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteomic-analysis-identifies-mechanism-s-of-overcoming-bortezomib-resistance-via-targeting-ubiquitin-receptor-rpn13 - Ask this paper | Bohrium [bohrium.com]
best practices for long-term storage of RA190
This technical support center provides best practices for the long-term storage of RA190, alongside troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a dry, dark environment.[1] When stored under these conditions, the compound is expected to be stable for at least one year.[1] It is advisable to use a tightly sealed container to prevent moisture absorption.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C for up to six months or at -20°C for shorter-term storage of up to one month.[2] Always use anhydrous-grade solvents for reconstitution.
Q3: What are the optimal storage conditions for this compound?
A3: The optimal storage conditions for this compound, both in solid and solution form, are summarized in the table below. Adherence to these conditions is critical for preserving the compound's purity and activity.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 1 year | Store in a dry, dark place. Use a desiccator for added protection against moisture.[1] |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use anhydrous-grade solvents.[2] |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use anhydrous-grade solvents.[2] |
Q4: Why is it important to store this compound protected from light and moisture?
A4: Many research compounds, including those with complex structures like this compound, can be sensitive to light and moisture.[3] Light can provide the energy for photochemical degradation, while moisture can lead to hydrolysis of susceptible functional groups. As a covalent inhibitor with a reactive "warhead", this compound's stability could be compromised by such conditions, leading to a loss of potency.
Troubleshooting Guide
Problem: I am observing a decrease in the activity of my this compound stock solution.
-
Possible Cause 1: Improper Storage.
-
Question: Was the stock solution stored at the recommended temperature (-80°C for long-term, -20°C for short-term)?[2]
-
Solution: Always store aliquots of this compound at the appropriate temperature. If you suspect improper storage, it is recommended to use a fresh vial of solid this compound to prepare a new stock solution.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles.
-
Question: Has the stock solution been subjected to multiple freeze-thaw cycles?
-
Solution: Prepare single-use aliquots of your this compound stock solution to minimize freezing and thawing. If repeated use from a single stock is necessary, thaw the vial quickly and immediately return it to the recommended storage temperature.
-
-
Possible Cause 3: Contamination.
-
Question: Was the stock solution prepared and handled in a sterile environment?
-
Solution: Use sterile pipette tips and tubes when preparing and handling this compound solutions to prevent microbial or chemical contamination.
-
Problem: I see signs of degradation in my solid this compound (e.g., change in color or texture).
-
Possible Cause 1: Exposure to Moisture.
-
Question: Was the container tightly sealed and stored in a dry environment?
-
Solution: Store solid this compound in a desiccator at -20°C.[1] If the compound appears discolored or clumpy, it may have been compromised by moisture. It is advisable to use a new, unopened vial.
-
-
Possible Cause 2: Exposure to Light.
-
Question: Was the compound stored in a light-protected container?
-
Solution: Store solid this compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[3]
-
Experimental Protocols
To ensure the quality of your stored this compound, its purity and bioactivity can be periodically assessed using the following protocols.
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method allows for the separation and quantification of this compound from potential degradation products.
Methodology:
-
Preparation of this compound Standard Solution:
-
Accurately weigh approximately 1 mg of a new batch of this compound and dissolve it in 1 mL of HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in the mobile phase to generate a standard curve.
-
-
Preparation of Sample Solution:
-
Dissolve a small, accurately weighed amount of the stored this compound in the mobile phase to achieve a concentration within the range of the standard curve.
-
-
HPLC Conditions:
| Parameter | Specification |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength determined by a UV scan of this compound (likely in the 254-320 nm range). |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
-
Data Analysis:
-
Run the standard solutions to generate a standard curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the standard curve. The purity can be expressed as a percentage of the expected concentration.
-
The presence of additional peaks may indicate degradation products.
-
Protocol 2: Bioactivity Assessment using a Proteasome Activity Assay
This assay measures the ability of this compound to inhibit the chymotrypsin-like activity of the proteasome in cell lysates.
Methodology:
-
Preparation of Cell Lysate:
-
Culture a suitable cancer cell line (e.g., HeLa or a multiple myeloma cell line) to 70-80% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing a non-denaturing detergent (e.g., NP-40) on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Procedure:
-
Prepare a fresh dilution series of your stored this compound and a new batch of this compound (as a positive control) in assay buffer.
-
In a black, 96-well plate, add a consistent amount of cell lysate (e.g., 20-50 µg of protein) to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., bortezomib).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.
-
Normalize the rates to the vehicle control.
-
Plot the percentage of proteasome inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
A significant increase in the IC50 value of the stored this compound compared to the new batch indicates a loss of bioactivity.
-
Visualizations
Caption: Key environmental factors influencing the long-term stability of this compound.
References
Validation & Comparative
Confirming RA190 Target Engagement in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RA190 and its alternatives for researchers investigating ubiquitin-proteasome system inhibitors. It details the evidence for this compound's engagement of its putative target, RPN13, addresses the ongoing debate regarding its true mechanism of action, and presents data on alternative compounds. Detailed experimental protocols are provided to enable rigorous validation of target engagement in cancer cells.
Introduction to this compound and its Proposed Target
This compound is a synthetic, cell-permeable, small molecule belonging to the bis-benzylidine piperidone class of compounds. It has been investigated for its anticancer properties in various preclinical models, including multiple myeloma, ovarian cancer, and human papillomavirus (HPV)-positive cancers. The proposed primary target of this compound is RPN13 (also known as ADRM1), a ubiquitin receptor in the 19S regulatory particle of the proteasome.
The hypothesized mechanism of action involves the covalent binding of this compound to cysteine 88 (C88) of RPN13. This interaction is thought to inhibit the function of the proteasome, leading to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptotic cell death in cancer cells.
Comparison of Proteasome Inhibitors
To provide context for this compound's activity, it is useful to compare it with other well-characterized proteasome inhibitors.
| Feature | This compound | RA183 & RA375 | Bortezomib (Velcade®) | Carfilzomib (Kyprolis®) |
| Proposed Target | RPN13 (19S regulatory particle) | RPN13 (19S regulatory particle) | β5 subunit of the 20S proteasome | β5 subunit of the 20S proteasome |
| Binding Mechanism | Covalent (Michael addition) | Covalent | Reversible | Irreversible covalent |
| Reported IC50 Range | 0.1 - 5 µM in various cancer cell lines | RA375 is ~10-fold more potent than this compound | Nanomolar range | Nanomolar range |
| Key Downstream Effects | Accumulation of polyubiquitinated proteins, ER stress, apoptosis, NF-κB inhibition | Similar to this compound | Accumulation of polyubiquitinated proteins, ER stress, apoptosis, NF-κB inhibition | Accumulation of polyubiquitinated proteins, ER stress, apoptosis |
| Controversy | Primary target questioned; significant off-target effects reported | Less data available, but likely similar off-target profile to this compound | Off-target effects leading to peripheral neuropathy | Cardiotoxicity reported as a side effect |
Experimental Data: Confirming Target Engagement and Downstream Effects
Direct Target Engagement Assays
a) Biotinylated Compound Pull-Down Assay: This assay uses a biotin-tagged version of the compound (e.g., Biotin-RA190) to capture its binding partners from cell lysates.
b) Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Downstream Pharmacodynamic Assays
a) Ubiquitin Accumulation Assay: Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins, which can be detected by Western blotting.
b) NF-κB Signaling Inhibition Assay: The proteasome is required for the degradation of IκBα, an inhibitor of the NF-κB transcription factor. Proteasome inhibition leads to the stabilization of IκBα and subsequent inhibition of NF-κB signaling.
c) Apoptosis Assay: The induction of apoptosis is a key downstream effect of proteasome inhibition. This can be measured using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Protocols
Biotinylated this compound Pull-Down Assay
Objective: To identify proteins that directly bind to this compound in cancer cell lysates.
Materials:
-
Cancer cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotinylated this compound (Biotin-RA190) and unconjugated this compound (as a competitor)
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Antibodies against RPN13 and other potential targets
Procedure:
-
Culture and harvest cancer cells.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate with streptavidin beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with Biotin-RA190 for 2-4 hours at 4°C. For competition experiments, pre-incubate the lysate with an excess of unconjugated this compound before adding Biotin-RA190.
-
Add streptavidin magnetic beads and incubate for 1 hour at 4°C to capture the biotinylated compound and its binding partners.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody against RPN13. Other proteins in the eluate can be identified by mass spectrometry.
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binding stabilizes RPN13 in intact cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
Thermal cycler or heating blocks
-
Lysis buffer with protease inhibitors
-
Western blotting reagents and anti-RPN13 antibody
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fractions by Western blotting for RPN13. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization.
Ubiquitin Accumulation Western Blot
Objective: To measure the accumulation of polyubiquitinated proteins following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound, Bortezomib (positive control)
-
Lysis buffer
-
Western blotting reagents
-
Anti-ubiquitin antibody (e.g., clone P4D1) and anti-loading control antibody (e.g., β-actin)
Procedure:
-
Treat cells with this compound, bortezomib, or vehicle for various time points.
-
Lyse the cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-ubiquitin antibody.
-
Probe with a loading control antibody to ensure equal protein loading.
-
Detect and quantify the high molecular weight ubiquitin smear.
NF-κB Luciferase Reporter Assay
Objective: To assess the inhibition of NF-κB transcriptional activity by this compound.
Materials:
-
Cancer cell line stably or transiently transfected with an NF-κB luciferase reporter construct.
-
This compound
-
TNF-α (or another NF-κB activator)
-
Luciferase assay reagent
Procedure:
-
Seed the reporter cell line in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
After an appropriate incubation time (e.g., 6-8 hours), lyse the cells.
-
Measure luciferase activity using a luminometer. A decrease in luciferase signal in this compound-treated cells indicates inhibition of NF-κB signaling.
Annexin V/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified time course.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Proposed signaling pathway of this compound action and its downstream consequences.
Caption: Experimental workflow for confirming this compound target engagement in cancer cells.
Conclusion
Confirming the target engagement of any therapeutic agent is a critical step in drug development. In the case of this compound, the initial hypothesis of RPN13 being the primary target has been challenged, highlighting the importance of a multi-faceted approach to target validation. This guide provides a framework for researchers to critically evaluate the on-target and off-target effects of this compound and its analogs. By employing a combination of direct binding assays and downstream pharmacodynamic readouts, and by comparing its activity with other proteasome inhibitors, a more complete understanding of this compound's mechanism of action in cancer cells can be achieved. The provided protocols offer a starting point for these investigations, which should be optimized for the specific cellular context under study.
Unmasking RA190: A Comparative Guide to Its Off-Target Interactions
For researchers, scientists, and drug development professionals, understanding the off-target interactions of a compound is paramount to predicting its therapeutic window and potential toxicities. This guide provides a comparative analysis of RA190, a covalent inhibitor of the proteasome ubiquitin receptor RPN13, and its alternatives, with a focus on validating their off-target profiles.
This compound is a promising anti-cancer agent that covalently binds to Cys88 of RPN13 (also known as ADRM1), a key component of the 19S regulatory particle of the proteasome. This interaction inhibits proteasome function, leading to the accumulation of polyubiquitinated proteins and subsequent apoptosis in cancer cells. While lauded for its high selectivity, a comprehensive, publicly available dataset quantifying its proteome-wide off-target interactions remains elusive. This guide aims to bridge this gap by presenting available data, comparing this compound with alternative RPN13 inhibitors, and detailing the experimental methodologies required to rigorously validate off-target binding.
On-Target and Off-Target Comparison
To provide a clear comparison, this section summarizes the known on-target and reported off-target effects of this compound and its alternatives. The alternatives include RA183, a structurally similar and more potent covalent inhibitor of RPN13, and KDT-11, a reversible, non-covalent RPN13 inhibitor that binds to a different allosteric site. For a broader context, we also include data on the well-characterized proteasome inhibitors bortezomib and carfilzomib, which target the 20S catalytic subunit.
| Compound | Primary Target(s) | Known/Reported Off-Target(s) | On-Target Efficacy Metric | Off-Target Potency |
| This compound | RPN13 (covalent, Cys88) | Data not publicly available. Described as "highly selective". | IC50 < 0.1 µM (Multiple Myeloma lines) | Not Available |
| RA183 | RPN13 (covalent, Cys88) | Binds promiscuously in vitro to UCH37 and USP14 at high concentrations. | More potent binding to RPN13 than this compound. | Not Available |
| KDT-11 | RPN13 (reversible, non-covalent) | Described as having high selectivity. | Binds RPN13 with modest affinity. | Not Available |
| Bortezomib | Proteasome β5 & β1 subunits | Serine proteases (e.g., Cathepsin G, HtrA2/Omi) | Potent proteasome inhibition. | Inhibition of off-targets at concentrations near or equivalent to proteasome inhibition. |
| Carfilzomib | Proteasome β5 subunit | Minimal off-target inhibition of other proteases reported. Potential for cardiotoxicity through off-target effects on autophagy pathways. | Irreversible and highly selective for the proteasome. | Less inhibitory activity against serine proteases compared to bortezomib. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches for validating off-target interactions, the following diagrams are provided.
A Comparative Guide to RA190 and Other Novel Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system is a critical pathway for protein degradation and a well-established target in cancer therapy. The success of first- and second-generation 20S proteasome inhibitors has paved the way for the development of novel agents with distinct mechanisms of action. This guide provides a detailed comparison of RA190, a novel 19S proteasome inhibitor, with other proteasome inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Mechanism of Action: A Shift from the 20S to the 19S Subunit
Traditional proteasome inhibitors, such as bortezomib and carfilzomib, target the catalytic β-subunits of the 20S proteasome core particle. In contrast, this compound represents a newer class of inhibitors that target a component of the 19S regulatory particle.
This compound is a bis-benzylidine piperidone that covalently binds to Cysteine 88 of the RPN13 (also known as ADRM1) ubiquitin receptor in the 19S regulatory particle.[1][2] This interaction inhibits the proteasome's ability to recognize and process polyubiquitinated proteins, leading to their rapid accumulation.[1][3] This mechanism is distinct from that of 20S inhibitors, which block the proteolytic activity of the proteasome. The accumulation of high-molecular-weight polyubiquitinated proteins is a hallmark of this compound activity and occurs more rapidly compared to treatment with bortezomib.[3][4]
Interestingly, some studies suggest that this compound may have a broader range of targets and act as a promiscuous alkylator, which could contribute to its cytotoxic effects through engagement with multiple proteins.[5] This highlights the importance of further investigation into its precise mechanism of action.
Comparative Efficacy and Cytotoxicity
The unique mechanism of this compound offers potential advantages, including the ability to overcome resistance to 20S proteasome inhibitors.[3][4]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other proteasome inhibitors across various cancer cell lines. It is important to note that these values can vary depending on the cell line and the specific experimental conditions.
| Inhibitor | Target | Cancer Type | Cell Line | IC50 (nM) |
| This compound | RPN13 (19S) | Ovarian Cancer | BR5-Luc (BRCA1 null) | 38 |
| Ovarian Cancer | SKOV3 | 73 | ||
| Ovarian Cancer | ES2 | 115 | ||
| Ovarian Cancer | A2780 | 139 | ||
| Ovarian Cancer | TOV21G | 148 | ||
| Multiple Myeloma | MM.1S | ~300 | ||
| Bortezomib | β5 (20S) | Multiple Myeloma | ANBL6-WT | Varies |
| Non-Small Cell Lung Cancer | Various | 5 - 83 | ||
| Carfilzomib | β5 (20S) | Multiple Myeloma | ANBL-6 | <5 |
| Multiple Myeloma | RPMI 8226 | 5 | ||
| Breast Cancer | MDA-MB-361 | 6.34 | ||
| Breast Cancer | T-47D | 76.51 | ||
| Ixazomib | β5 (20S) | Melanoma | A375 | Varies |
| KDT-11 | RPN13 (19S) | Multiple Myeloma | MM.1S | ~5000 |
Data compiled from multiple sources. Direct comparison of IC50 values should be made with caution due to variations in experimental setups.
Key Experimental Data and Protocols
Accumulation of Polyubiquitinated Proteins
A direct consequence of proteasome inhibition is the accumulation of polyubiquitinated proteins. Studies have shown that this compound induces a more rapid and higher molecular weight accumulation of these proteins compared to bortezomib.[3][4]
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound or other proteasome inhibitors for the specified time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for polyubiquitin (e.g., anti-K48-linked ubiquitin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Induction of Apoptosis
Proteasome inhibitors induce apoptosis in cancer cells through various mechanisms, including the unfolded protein response (UPR) and activation of caspase cascades. Comparative studies have shown that this compound induces apoptosis, and this effect can be synergistic when combined with other agents like bortezomib.[3][6]
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with this compound or other inhibitors for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
This compound-mediated inhibition of the proteasome leads to the activation of several downstream signaling pathways, ultimately culminating in apoptosis. Two key pathways are the NF-κB signaling pathway and the Endoplasmic Reticulum (ER) Stress response.
-
NF-κB Signaling Pathway: The proteasome is responsible for the degradation of IκBα, the inhibitor of the NF-κB transcription factor. By inhibiting the proteasome, this compound prevents IκBα degradation, leading to the cytoplasmic sequestration of NF-κB and the inhibition of its pro-survival signaling.[1][7]
This compound inhibits the proteasome, preventing IκBα degradation and NF-κB activation.
-
ER Stress and the Unfolded Protein Response (UPR): The accumulation of polyubiquitinated proteins induced by this compound leads to endoplasmic reticulum (ER) stress. This, in turn, activates the unfolded protein response (UPR), a cellular stress response that can ultimately trigger apoptosis if the stress is prolonged or severe.
This compound induces ER stress and the UPR, leading to apoptosis.
Experimental Workflow: Comparative Cytotoxicity Assay
The following diagram outlines a typical workflow for comparing the cytotoxic effects of different proteasome inhibitors.
Workflow for comparing the cytotoxicity of proteasome inhibitors.
Conclusion
This compound presents a novel approach to proteasome inhibition by targeting the 19S regulatory particle, a mechanism distinct from established 20S inhibitors. This offers the potential to overcome existing resistance mechanisms and provides a new avenue for therapeutic development. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals exploring the next generation of proteasome inhibitors. Further investigation into the precise molecular interactions and the full spectrum of cellular effects of this compound will be crucial in realizing its therapeutic potential.
References
- 1. Second-generation proteasome inhibitor carfilzomib enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug: Bortezomib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Assessing the Specificity of RA190 for RPN13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and a well-established target for cancer therapy. While inhibitors of the 20S proteasome have seen clinical success, attention is increasingly turning to components of the 19S regulatory particle, such as the ubiquitin receptor RPN13 (also known as ADRM1). The small molecule RA190 has been reported as a covalent inhibitor of RPN13, showing promise in preclinical cancer models. However, its specificity for RPN13 has been a subject of scientific debate. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data and detailed methodologies, to aid researchers in assessing its suitability for their studies.
The Controversy Surrounding this compound's Specificity
Initial studies identified this compound as a promising RPN13-targeting agent. It was shown to covalently bind to cysteine 88 (Cys88) of RPN13, leading to the accumulation of polyubiquitinated proteins and apoptosis in cancer cells. However, subsequent research has challenged this on-target model, suggesting that the cytotoxic effects of this compound may be attributable to off-target interactions. This guide will present evidence from both perspectives to provide a balanced overview.
On-Target Evidence: this compound's Interaction with RPN13
Several lines of evidence support the direct interaction of this compound with RPN13:
-
Covalent Adduct Formation: Mass spectrometry and NMR spectroscopy studies have demonstrated that this compound forms a covalent bond with Cys88 within the Pru domain of RPN13.
-
Functional Consequences: Inhibition of RPN13 by this compound is reported to disrupt the normal function of the proteasome, leading to a buildup of polyubiquitinated proteins, a hallmark of proteasome inhibition.
-
Analogs with Improved Potency: Analogs of this compound, such as RA183 and RA375, were developed to have enhanced potency, suggesting a structure-activity relationship centered on the interaction with RPN13.
Off-Target Evidence: A Broader Perspective
Conversely, a significant study using chemical proteomics has questioned the singular role of RPN13 in this compound's mechanism of action:
-
Promiscuous Binding: Chemical proteomics experiments revealed that this compound interacts with a multitude of other cellular proteins, indicating a lack of specificity.
-
RPN13 Levels and Sensitivity: The study found no correlation between the cellular levels of RPN13 and the sensitivity of cancer cells to this compound, which would be expected if RPN13 were the primary target.
-
Lack of Functional Impact on RPN13 Interactions: In vitro assays showed that this compound had no measurable effect on the known interactions of RPN13 with other proteins.
Comparative Analysis of RPN13 Inhibitors
To provide a broader context, this guide compares this compound with its more potent analogs and a structurally distinct RPN13 inhibitor, Up284.
| Compound | Target(s) | Mechanism of Action | Reported IC50 Range (Various Cancer Cell Lines) |
| This compound | RPN13 (disputed), and other off-targets | Covalent inhibitor, binds to Cys88 of RPN13 | ~73 nM - 16 µM[1] |
| RA183 | RPN13 | Covalent inhibitor, analog of this compound | ~54 nM - 1.3 µM[1] |
| RA375 | RPN13 | Covalent inhibitor, analog of this compound | ~18 nM - 37 nM[1] |
| Up284 | RPN13 | Putative RPN13 inhibitor with a spirocyclic core | Potent against a broad range of cancer cell lines[2][3][4][5] |
| KDT-11 | RPN13 | Non-covalent peptoid ligand | EC50 ~5 µM (MM.1R cells) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,500-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Up284) and incubate for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentration and use a non-linear regression model to calculate the IC50 value.[2][3][4]
Biotin Pulldown Assay for Target Identification
This assay is used to identify proteins that bind to a biotinylated small molecule.
-
Cell Lysis: Lyse cells expressing the target protein (e.g., RPN13) to obtain a protein lysate.
-
Incubation with Biotinylated Compound: Incubate the cell lysate with a biotinylated version of the test compound (e.g., biotin-RA190) to allow for binding.
-
Streptavidin Bead Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated compound and any bound proteins.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the protein of interest (e.g., anti-RPN13) to confirm binding.
Quantitative Mass Spectrometry for Off-Target Profiling
This method provides an unbiased approach to identify all proteins that a compound interacts with in a cellular context.
-
Cell Treatment: Treat cells with the test compound or a vehicle control.
-
Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from the treated and control samples with different isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each peptide in the treated versus control samples. Proteins that show a significant change in abundance are considered potential off-targets.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The specificity of this compound for RPN13 remains a point of contention in the scientific community. While initial studies provided compelling evidence for a direct on-target mechanism, subsequent, more global analyses have revealed a more complex picture of promiscuous binding. This guide has presented the available evidence to allow for an informed assessment. For researchers considering the use of this compound as a specific RPN13 inhibitor, it is crucial to acknowledge the potential for off-target effects and to include appropriate controls in their experimental design. The development of more specific RPN13 inhibitors, such as the spirocyclic compound Up284, represents a promising avenue for future research into the therapeutic potential of targeting this component of the proteasome.
References
- 1. youtube.com [youtube.com]
- 2. Development and anticancer properties of Up284, a spirocyclic candidate ADRM1/RPN13 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and anticancer properties of Up284, a spirocyclic candidate ADRM1/RPN13 inhibitor | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Validating the Downstream Signaling Effects of RA190: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RA190's performance against other alternatives, supported by experimental data. It delves into the downstream signaling effects of this compound, a novel proteasome inhibitor, and offers detailed methodologies for key validation experiments.
Executive Summary
This compound is a bis-benzylidine piperidone investigated for its anti-cancer properties. It is reported to function by covalently binding to cysteine 88 of the ubiquitin receptor RPN13 (also known as ADRM1) in the 19S regulatory particle of the proteasome. This action is believed to inhibit proteasome function, leading to an accumulation of polyubiquitinated proteins, which in turn induces endoplasmic reticulum (ER) stress and apoptosis in cancer cells. However, the specificity of this compound's targeting of RPN13 has been a subject of debate, with some studies suggesting it may act as a promiscuous alkylator with multiple off-target effects.
This guide compares this compound with the established proteasome inhibitor bortezomib, the multi-kinase inhibitor sorafenib, and a novel RPN13-targeted protein degrader, WL40.
Data Presentation: Comparative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives across various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
Table 1: IC50 Values of this compound and Bortezomib in Multiple Myeloma (MM) Cell Lines
| Cell Line | This compound (µM) | Bortezomib (nM) | Notes |
| MM.1S | ≤0.1 | 22-32 | Bortezomib-sensitive |
| MM.1R | Similar to MM.1S | Resistant | Bortezomib-resistant |
| ANBL6.WT | Not specified | Sensitive | Bortezomib-sensitive |
| ANBL6.BR | Similar to ANBL6.WT | Resistant | Bortezomib-resistant |
| OPM-2 | Not specified | Sensitive | Bortezomib-sensitive |
| U266 | Not specified | Resistant | Bortezomib-resistant |
| RPMI-8226 | Not specified | Not specified | p53-mutated |
| INA6 | Not specified | Not specified | IL-6 dependent |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: IC50 Values of this compound and Sorafenib in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | This compound (µM) | Sorafenib (µM) |
| HepG2 | 0.15 | 9.7 |
Table 3: Comparative IC50 Values of this compound and WL40 in Multiple Myeloma (MM) Cell Lines
| Cell Line | This compound (nM) | WL40 (nM) | Notes |
| MM.1S | ~500 | ~400 | Bortezomib-sensitive |
| MM.1R | ~500 | ~400 | Bortezomib-resistant |
| ANBL6.WT | Not specified | Potent activity | Bortezomib-sensitive |
| ANBL6.BR | Not specified | Potent activity | Bortezomib-resistant |
Downstream Signaling Effects: A Comparative Overview
This compound's primary downstream effect is the induction of proteotoxic stress, leading to ER stress and apoptosis. Here's a comparison with bortezomib:
-
Accumulation of Polyubiquitinated Proteins: Both this compound and bortezomib lead to a rapid and dramatic increase in K48-linked polyubiquitinated proteins.[1]
-
Endoplasmic Reticulum (ER) Stress: Both compounds induce the unfolded protein response (UPR).
-
This compound: Upregulates ATF-4 protein levels and the mRNA levels of CHOP-10 and XBP1s. It also elevates the pro-apoptotic protein Bax.[1]
-
Bortezomib: Also upregulates ER stress markers such as GRP78, CHOP, and ATF4.[2][3] One study suggests bortezomib's induction of ER stress is characterized by an absence of eIF2α phosphorylation.
-
-
NF-κB Signaling: The effects on the NF-κB pathway appear to differ significantly.
-
This compound: Has been shown to block the degradation of IκBα, leading to the accumulation of both IκBα and NF-κB in the cytoplasm and thereby inhibiting NF-κB signaling.[4]
-
Bortezomib: In some contexts, bortezomib has been shown to down-regulate IκBα and paradoxically activate the canonical NF-κB pathway in multiple myeloma cells.[5]
-
-
Superoxide Dismutase 1 (SOD1): In bortezomib-resistant MM cells, this compound has been shown to decrease SOD1 levels, while bortezomib increases them, suggesting a distinct mechanism for overcoming resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the downstream effects of this compound and its alternatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells to be tested
-
96-well plates
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or other compounds for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-polyubiquitin, anti-ATF4, anti-CHOP, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and reproductive integrity.
Materials:
-
Treated and untreated cells
-
6-well plates
-
Complete culture medium
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Treatment: Treat cells in a flask with the desired compounds for a specific duration.
-
Cell Seeding: After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 100-1000) into 6-well plates.
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Wash the colonies with PBS, fix them with fixation solution, and then stain with crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Validating this compound Effects
Caption: A typical experimental workflow for validating the effects of this compound.
Comparative Mechanisms of Proteasome-Targeting Agents
Caption: Comparative mechanisms of this compound, Bortezomib, and WL40.
References
- 1. researchgate.net [researchgate.net]
- 2. ER stress arm XBP1s plays a pivotal role in proteasome inhibition-induced bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling RA190
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling RA190, a potent, selective, and orally effective inhibitor of the proteasome ubiquitin receptor RPN13/ADRM1. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE) for this compound
Given that this compound is a potent research compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields | Protects against accidental splashes or airborne particles of this compound powder. |
| Chemical Goggles | ANSI Z87.1 certified, with indirect venting | Recommended when there is a higher risk of splashing, such as during bulk handling or solution preparation. | |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant material | Prevents direct skin contact with this compound. Double gloving is recommended for added protection. |
| Body Protection | Laboratory Coat | Long-sleeved, preferably with knit cuffs | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended for larger scale operations or when handling significant quantities. | Provides an additional layer of protection against spills and splashes. | |
| Respiratory Protection | Fume Hood | Use a certified chemical fume hood for all manipulations of powdered this compound and for preparing stock solutions. | Minimizes inhalation of airborne particles. |
| Respirator | N95 or higher, as determined by a workplace hazard assessment. | May be required for specific procedures where a fume hood is not feasible or in case of a spill. Consult your institution's safety officer. |
Procedural Guidance: From Receipt to Disposal
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.
Receiving and Storage Protocol
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's environmental health and safety (EHS) office immediately.
-
Verification: Confirm that the received product matches the order specifications and that a Safety Data Sheet (SDS) is accessible.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers note that this compound is hygroscopic and should be protected from light.[1] Always store in the original, tightly sealed container.
Safe Handling and Experimental Protocol
-
Designated Area: All work with solid this compound and concentrated stock solutions should be conducted in a designated area within a certified chemical fume hood to minimize exposure.
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing: To prevent inhalation of the powder, weigh solid this compound in a fume hood. Use of an enclosure or a balance with a draft shield is recommended.
-
Solution Preparation:
-
This compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2]
-
Slowly add the solvent to the this compound powder to minimize aerosolization.
-
Ensure the container is securely capped before mixing.
-
-
Experimental Use: When diluting stock solutions or adding this compound to experimental systems, continue to wear appropriate PPE.
-
Decontamination: After each use, decontaminate the work area, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash. Dispose of all cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, in a designated, labeled hazardous waste container.
-
Liquid Waste: Dispose of unused this compound solutions and contaminated solvents in a separate, clearly labeled hazardous liquid waste container. Do not pour any this compound-containing solutions down the drain.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic").
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of chemical waste. Contact your EHS office for specific guidance and to schedule a waste pickup.
This compound Handling and Disposal Workflow
The following diagram illustrates the key logistical and safety steps for working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Disclaimer: This document provides general guidance for handling this compound. Always consult the manufacturer's specific Safety Data Sheet (SDS) and your institution's environmental health and safety office for definitive protocols and in case of any emergency.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
